Product packaging for Slu-PP-332(Cat. No.:)

Slu-PP-332

Cat. No.: B3837316
M. Wt: 290.3 g/mol
InChI Key: RNZIMBFHRXYRLL-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLU-PP-332 is a synthetic small molecule that functions as a potent, non-selective agonist for the estrogen-related receptor (ERR) family of nuclear receptors (ERRα/β/γ) . It acts as an exercise mimetic, activating a genetic program and inducing metabolic adaptations similar to those resulting from aerobic exercise . Its primary mechanism of action involves binding to and activating ERRα with high potency (EC50 of 98 nM), which serves as a master regulator of energy metabolism . This activation triggers the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation, shifting cellular metabolism from energy storage to expenditure . Preclinical studies demonstrate its value in researching metabolic syndrome, where it has been shown to increase whole-body energy expenditure and fatty acid oxidation, reduce fat mass accumulation, and improve insulin sensitivity in diet-induced obese mouse models . Additional research applications include the investigation of age-related mitochondrial dysfunction and inflammation, as ERR agonism with this compound has shown potential to reverse these pathways in aging tissues . This compound is presented for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O2 B3837316 Slu-PP-332

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIMBFHRXYRLL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Exercise Mimetic Slu-PP-332: A Technical Guide to its Mechanism of Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research, acting as a potent "exercise mimetic." This synthetic small molecule functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform, a key regulator of cellular energy homeostasis. In skeletal muscle, this compound activates a transcriptional program that mirrors the effects of endurance exercise. This leads to enhanced mitochondrial biogenesis and function, a shift towards more oxidative muscle fiber types, and increased fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound in skeletal muscle, compiling quantitative data from key studies, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: The PGC-1α/ERRα Axis

This compound exerts its effects in skeletal muscle primarily through the activation of the Estrogen-Related Receptor alpha (ERRα).[1] ERRs are orphan nuclear receptors that play a crucial role in the regulation of energy metabolism.[2] this compound binds to and activates ERRα, which then transcriptionally regulates a suite of genes involved in mitochondrial function and energy expenditure.[1][3]

A critical partner in this pathway is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), often referred to as the master regulator of mitochondrial biogenesis.[3] The activation of ERRα by this compound works in concert with PGC-1α to drive the expression of genes responsible for fatty acid oxidation and the Krebs cycle. This coordinated action leads to a significant enhancement of the oxidative capacity of skeletal muscle cells.

dot graph Slu_PP_332_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

Slu_PP_332 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERRa [label="ERRα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Mitochondria [label="Mitochondria", shape=oval, style=dashed, color="#5F6368"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAO [label="Fatty Acid\nOxidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Fibers [label="Oxidative Muscle\nFiber (Type IIa) ↑", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Slu_PP_332_Mechanism cluster_nucleus Nucleus cluster_muscle_cell Skeletal Muscle Cell Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa Binds & Activates TargetGenes Target Genes (e.g., Pdk4, Cpt1b) ERRa->TargetGenes ↑ Transcription PGC1a PGC-1α PGC1a->ERRa Co-activates MitochondrialBiogenesis Mitochondrial Biogenesis TargetGenes->MitochondrialBiogenesis FattyAcidOxidation Fatty Acid Oxidation TargetGenes->FattyAcidOxidation FiberTypeSwitch Shift to Oxidative (Type IIa) Fibers MitochondrialBiogenesis->FiberTypeSwitch Endurance Increased Endurance FattyAcidOxidation->Endurance FiberTypeSwitch->Endurance

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on skeletal muscle and related metabolic parameters.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationResultReference
ERRα Activation (EC50)HEK29398 nMPotent activation
ERRβ Activation (EC50)HEK293230 nMModerate activation
ERRγ Activation (EC50)HEK293430 nMModerate activation
Mitochondrial RespirationC2C12 myoblasts10 µMIncreased
Pdk4 Gene ExpressionC2C12 myocytes0-5 µMIncreased expression

Table 2: In Vivo Effects of this compound in Mouse Models

ParameterMouse ModelDosing RegimenResultReference
Running Endurance (Time)Normal-weight mice50 mg/kg, twice daily70% increase
Running Endurance (Distance)Normal-weight mice50 mg/kg, twice daily45% increase
Fat Mass GainDiet-induced obese mice50 mg/kg, twice daily for 28 days10 times less than untreated
Body WeightDiet-induced obese mice50 mg/kg, twice daily for 28 days12% loss
Oxidative Muscle Fibers (Type IIa)C57BL/6J mice50 mg/kg, twice dailyIncreased number
Quadricep Mitochondrial DNAC57BL/6J mice50 mg/kg, twice dailyIncreased levels

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to determine the mechanism of action and efficacy of this compound.

In Vitro Studies with C2C12 Myocytes
  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.

  • Gene Expression Analysis (RT-qPCR):

    • C2C12 myocytes are treated with this compound at various concentrations (e.g., 0-5 µM) for a specified duration (e.g., 24 hours).

    • Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • Quantitative PCR is performed using gene-specific primers for target genes (e.g., Pdk4, Cpt1b) and a housekeeping gene for normalization (e.g., Gapdh).

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • C2C12 myoblasts are seeded in a Seahorse XF culture plate.

    • Cells are treated with this compound (e.g., 10 µM).

    • The oxygen consumption rate (OCR) is measured at baseline and after sequential injections of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

    • This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo Studies in Mouse Models
  • Animal Models:

    • Normal-weight mice: C57BL/6J mice are often used to assess effects on exercise capacity.

    • Diet-induced obesity (DIO) mice: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and metabolic syndrome.

  • Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 50 mg/kg of body weight, administered twice daily.

  • Endurance Testing:

    • Mice are acclimated to a motorized treadmill.

    • An exercise protocol with increasing speed and/or incline is used.

    • The total running time and distance until exhaustion are recorded.

  • Metabolic Phenotyping:

    • Body Composition: Body weight and fat mass are measured using techniques like Nuclear Magnetic Resonance (NMR).

    • Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Skeletal Muscle Analysis:

    • Western Blotting:

      • Skeletal muscle tissue (e.g., quadriceps, gastrocnemius) is harvested and homogenized in lysis buffer.

      • Protein concentration is determined using a BCA assay.

      • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Myosin IIa, mitochondrial complex subunits).

      • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.

    • Muscle Fiber Typing:

      • Muscle tissue is sectioned using a cryostat.

      • Immunohistochemistry is performed using antibodies specific for different myosin heavy chain isoforms (e.g., Type I, Type IIa, Type IIb).

      • The proportion of each fiber type is quantified by imaging.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis C2C12 C2C12 Myocytes Slu_PP_332_Treatment_Vitro This compound Treatment C2C12->Slu_PP_332_Treatment_Vitro RT_qPCR RT-qPCR (Gene Expression) Slu_PP_332_Treatment_Vitro->RT_qPCR Seahorse Seahorse Assay (Mitochondrial Respiration) Slu_PP_332_Treatment_Vitro->Seahorse Mouse_Model Mouse Model (e.g., DIO) Slu_PP_332_Treatment_Vivo This compound Dosing (i.p. injection) Mouse_Model->Slu_PP_332_Treatment_Vivo Endurance_Test Treadmill Endurance Test Slu_PP_332_Treatment_Vivo->Endurance_Test Metabolic_Cages Metabolic Phenotyping (CLAMS) Slu_PP_332_Treatment_Vivo->Metabolic_Cages Tissue_Harvest Skeletal Muscle Harvest Slu_PP_332_Treatment_Vivo->Tissue_Harvest Western_Blot Western Blot (Protein Levels) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (Fiber Typing) Tissue_Harvest->IHC

Logical_Relationship cluster_shared_mechanism Shared Mechanism cluster_physiological_outcomes Physiological Outcomes in Skeletal Muscle Slu_PP_332 This compound (Exercise Mimetic) ERRa_Activation ERRα Activation Slu_PP_332->ERRa_Activation Endurance_Exercise Endurance Exercise Endurance_Exercise->ERRa_Activation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis ERRa_Activation->Mitochondrial_Biogenesis FAO ↑ Fatty Acid Oxidation ERRa_Activation->FAO Oxidative_Capacity ↑ Oxidative Capacity Mitochondrial_Biogenesis->Oxidative_Capacity FAO->Oxidative_Capacity Improved_Endurance Improved Endurance Oxidative_Capacity->Improved_Endurance

Conclusion

This compound represents a promising pharmacological agent for mimicking the beneficial effects of exercise on skeletal muscle. Its mechanism of action, centered on the activation of the PGC-1α/ERRα axis, leads to significant improvements in mitochondrial function, fatty acid metabolism, and endurance. The data gathered from both in vitro and in vivo studies provide a strong foundation for its potential therapeutic application in metabolic diseases such as obesity and type 2 diabetes, as well as conditions associated with muscle atrophy and reduced physical capacity. Further research, including clinical trials, will be crucial to fully elucidate its safety and efficacy in humans. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on this compound and other exercise mimetics.

References

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research and therapeutic development. Identified as a potent synthetic agonist of the Estrogen-Related Receptor Alpha (ERRα), this compound functions as an "exercise mimetic," replicating many of the physiological and metabolic benefits of physical exertion at a cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on mitochondrial biogenesis, a critical process for cellular energy homeostasis and overall metabolic health. We present a synthesis of the available quantitative data, detailed experimental protocols from key studies, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of ERRα agonists in metabolic diseases, age-related decline, and performance enhancement.

Introduction

Mitochondrial dysfunction is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and age-related sarcopenia. Consequently, therapeutic strategies aimed at enhancing mitochondrial function and biogenesis are of paramount interest. Exercise is a well-established, potent stimulator of mitochondrial biogenesis, primarily through the activation of the PGC-1α/ERRα signaling axis. However, the therapeutic application of exercise can be limited in certain populations. This compound, a small molecule agonist of ERRα, offers a promising pharmacological approach to recapitulate the benefits of exercise by directly targeting a key regulator of mitochondrial metabolism.[1][2] This guide will delve into the molecular mechanisms and physiological effects of this compound, with a specific focus on its role in promoting the generation of new mitochondria.

Mechanism of Action: The ERRα-PGC-1α Axis

This compound exerts its effects by binding to and activating Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.[1] ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative phosphorylation. Upon activation by this compound, ERRα partners with the master regulator of mitochondrial biogenesis, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to drive the expression of a suite of genes responsible for mitochondrial function and fatty acid oxidation.[1]

The signaling cascade initiated by this compound can be summarized as follows:

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa Activates PGC1a PGC-1α ERRa->PGC1a Co-activates Target_Genes Target Genes (e.g., Pdk4, Cpt1b, Ucp3) PGC1a->Target_Genes Induces Expression Mito_Bio Mitochondrial Biogenesis Target_Genes->Mito_Bio FAO Fatty Acid Oxidation Target_Genes->FAO

Figure 1: this compound Signaling Pathway

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its effects on various markers of mitochondrial biogenesis and metabolic health.

Table 1: In Vitro Effects of this compound on C2C12 Myocytes
ParameterCell LineTreatmentResultReference
ERR Target Gene Expression (Pdk4)C2C12 myoblastsThis compound (dose-dependent)Significant increase in Pdk4 mRNA levelsBillon et al., 2023
Mitochondrial RespirationC2C12 myocytesThis compoundEnhanced mitochondrial respirationBillon et al., 2023
Mitochondrial BiogenesisProliferating C2C12 cellsThis compoundSubstantial induction of mitochondrial biogenesis (observed via MitoTracker Red staining)Billon et al., 2023
Table 2: In Vivo Effects of this compound in Mouse Models
ParameterAnimal ModelTreatmentResultReference
Mitochondrial DNA ContentDiet-induced obese mice50 mg/kg/day for 4 weeks2.5-fold increase in skeletal muscleReview citing preclinical data
Fatty Acid OxidationDiet-induced obese mice50 mg/kg/day40% increaseReview citing preclinical data
Fat MassDiet-induced obese mice50 mg/kg/day for 4 weeks20% reductionReview citing preclinical data
Fasting GlucoseDiet-induced obese mice50 mg/kg/day for 4 weeks30% reductionReview citing preclinical data
Insulin SensitivityDiet-induced obese mice50 mg/kg/day for 4 weeks50% improvementReview citing preclinical data
Mitochondrial RespirationAged rodents25 mg/kg/dayRestoration of renal and hepatic mitochondrial respirationReview citing preclinical data
Oxidative Stress MarkersAged rodents25 mg/kg/day40% reduction in malondialdehyde and 8-OHdGReview citing preclinical data
Running Endurance (Duration)Normal-weight miceNot specified70% increaseNews report on study
Running Endurance (Distance)Normal-weight miceNot specified45% increaseNews report on study
Body WeightObese miceNot specified12% lossNews report on study
Running Endurance (Distance)Obese miceNot specified50% increaseNews report on study

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the effects of this compound.

In Vitro Studies with C2C12 Myocytes

4.1.1. Cell Culture and Differentiation

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 24 hours.

4.1.2. This compound Treatment

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The stock solution is then diluted in the cell culture medium to achieve the desired final concentrations for treating the C2C12 cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound treated cells.

4.1.3. Gene Expression Analysis (Quantitative Real-Time PCR)

  • RNA Extraction: Total RNA is extracted from treated and control C2C12 cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The relative expression levels of target genes (e.g., Pdk4, Cpt1b, Ucp3) and a housekeeping gene (e.g., Gapdh) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the delta-delta Ct method.

4.1.4. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

  • Cell Seeding: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with this compound or vehicle for a specified duration.

  • Assay Medium: The culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

  • Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured at baseline and after the sequential injection of mitochondrial inhibitors:

    • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production, are calculated from the OCR measurements.

4.1.5. Mitochondrial Biogenesis Staining (MitoTracker Red)

  • Treatment: C2C12 cells are treated with this compound or vehicle.

  • Staining: The cells are incubated with MitoTracker Red, a fluorescent dye that accumulates in mitochondria.

  • Imaging: The stained cells are visualized using fluorescence microscopy.

  • Quantification: The fluorescence intensity is quantified to assess the relative mitochondrial mass.

In Vivo Studies with Mouse Models

4.2.1. Diet-Induced Obese (DIO) Mouse Model

  • Animals: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and metabolic syndrome. A control group is fed a standard chow diet.

4.2.2. This compound Administration

  • Formulation: this compound is formulated in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a mixture of DMSO, Tween 80, and saline).

  • Dosing: Mice are administered this compound or vehicle via i.p. injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).

4.2.3. Metabolic Phenotyping

  • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured using techniques like nuclear magnetic resonance (NMR).

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are injected with a bolus of glucose, and blood glucose levels are measured at various time points to assess glucose clearance.

    • ITT: After a short fast, mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

  • Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

4.2.4. Tissue Analysis

  • Gene Expression: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for gene expression analysis by qPCR as described in the in vitro protocol.

  • Mitochondrial DNA Content: Total DNA is extracted from tissues, and the relative amount of mitochondrial DNA to nuclear DNA is quantified by qPCR using primers specific for a mitochondrial gene (e.g., Cox1) and a nuclear gene (e.g., Ndufv1).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo experiments described above.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12_Culture->Differentiation Treatment This compound Treatment Differentiation->Treatment qPCR Gene Expression (qPCR) Treatment->qPCR Seahorse Mitochondrial Respiration (Seahorse) Treatment->Seahorse MitoTracker Mitochondrial Staining (MitoTracker) Treatment->MitoTracker

Figure 2: In Vitro Experimental Workflow

In_Vivo_Workflow cluster_model_prep Model Preparation cluster_phenotyping Metabolic Phenotyping Mice C57BL/6J Mice HFD High-Fat Diet Mice->HFD Induce Obesity Treatment This compound Administration (i.p.) HFD->Treatment Body_Comp Body Weight & Composition Treatment->Body_Comp GTT_ITT GTT / ITT Treatment->GTT_ITT Calorimetry Indirect Calorimetry Treatment->Calorimetry Tissue_Analysis Tissue Collection & Analysis Calorimetry->Tissue_Analysis

References

The Pharmacological Profile of Slu-PP-332: An Exercise Mimetic Targeting Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Slu-PP-332 is a synthetic small molecule that has garnered significant attention within the scientific community for its potential as an "exercise mimetic".[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.

Core Pharmacological Properties

This compound is a potent, non-selective agonist of the estrogen-related receptors (ERRs), a family of orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[2][3] It displays the strongest activity at ERRα, followed by ERRβ and ERRγ.[4][5] By activating these receptors, this compound initiates a cascade of transcriptional events that mimic the physiological adaptations seen with aerobic exercise. This includes enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved glucose metabolism.

Quantitative Efficacy Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Receptor Activation

Receptor IsoformEC50 (nM)
ERRα98
ERRβ230
ERRγ430

Table 2: In Vivo Efficacy in Murine Models of Obesity

ParameterDosageDurationModelKey Findings
Fat Mass50 mg/kg (i.p., twice daily)28 daysDiet-Induced Obese (DIO) Mice10-fold less fat gain compared to untreated mice.
Body Weight50 mg/kg (i.p., twice daily)28 daysDIO Mice12% loss of body weight.
Running EnduranceNot specifiedNot specifiedNormal-weight mice70% longer running time and 45% further distance.
Fatty Acid Oxidation50 mg/kg/day28 daysDIO Mice40% increase in fatty acid oxidation.
Mitochondrial DNANot specifiedNot specifiedPreclinical models2.5-fold increase in skeletal muscle mitochondrial DNA content.
Fasting Glucose50 mg/kg/day4 weeksDIO Mice30% reduction in fasting glucose.
Insulin Sensitivity50 mg/kg/day4 weeksDIO Mice50% improvement in insulin sensitivity.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to the ligand-binding domain of ERRα, which stabilizes the receptor in its active conformation. This leads to the recruitment of coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). The this compound/ERRα/PGC-1α complex then binds to ERR response elements on the DNA, upregulating the expression of a suite of genes involved in energy metabolism.

The diagram below illustrates the primary signaling pathway activated by this compound.

Slu_PP_332_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound ERRa ERRα This compound->ERRa Binds and Activates ERRa_active Activated ERRα ERRa->ERRa_active Translocates to Nucleus PGC1a PGC-1α Complex This compound/ERRα/PGC-1α Complex PGC1a->Complex Coactivator Recruitment ERRa_active->Complex DNA DNA (ERREs) Complex->DNA Binds to ERREs Genes Target Gene Transcription DNA->Genes Initiates Mito Mitochondrial Biogenesis Genes->Mito FAO Fatty Acid Oxidation Genes->FAO Gluco Glucose Metabolism Genes->Gluco

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro: C2C12 Myocyte Respiration Assay

This protocol is designed to assess the effect of this compound on mitochondrial respiration in a skeletal muscle cell line.

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The cells are allowed to differentiate for 4-6 days.

  • Treatment: Differentiated C2C12 myotubes are treated with varying concentrations of this compound (e.g., 0-5 µM) or vehicle control (DMSO) for 24 hours.

  • Respirometry: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: OCR values are normalized to total protein content per well. Statistical analysis is performed to compare the effects of different this compound concentrations to the vehicle control.

In Vivo: Murine Model of Diet-Induced Obesity

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Administration: Obese mice are randomly assigned to treatment groups and administered this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily for 28 days.

  • Metabolic Monitoring: Body weight and food intake are monitored regularly. Body composition (fat mass and lean mass) is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).

  • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate insulin sensitivity and glucose metabolism.

  • Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for further analysis, including gene expression (e.g., qPCR for ERR target genes like Pdk4) and protein expression (e.g., Western blotting for mitochondrial proteins).

  • Data Analysis: Statistical comparisons are made between the this compound treated group and the vehicle control group for all measured parameters.

The workflow for a typical in vivo study is depicted below.

In_Vivo_Workflow A Induce Obesity (High-Fat Diet) B Randomize Mice into Treatment Groups A->B C Administer this compound or Vehicle (28 days) B->C D Monitor Body Weight, Food Intake, Body Comp. C->D E Perform GTT & ITT C->E F Tissue Collection and Analysis D->F E->F G Data Analysis and Interpretation F->G

Caption: In vivo experimental workflow.

Conclusion

This compound represents a promising pharmacological tool for the study of metabolic regulation and a potential therapeutic lead for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its ability to mimic the beneficial effects of exercise at a molecular level opens up new avenues for intervention in conditions where physical activity is limited or insufficient. Further research is warranted to fully elucidate its long-term safety and efficacy in preclinical and eventually, clinical settings.

References

Investigating the Downstream Targets of Slu-PP-332: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule that has garnered significant interest as a potent, non-selective agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα.[1][2][3] Functioning as an "exercise mimetic," this compound activates key metabolic pathways, primarily through the recruitment of the transcriptional coactivator PGC-1α.[4] This activation leads to a cascade of downstream effects, including the modulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. This technical guide provides a comprehensive overview of the known downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action and Key Downstream Signaling

This compound exerts its effects by binding to and activating the Estrogen-Related Receptors (ERRs), which are orphan nuclear receptors.[5] It displays the most potent agonism towards ERRα, with an EC50 of 98 nM. Upon activation, ERRα recruits coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) on the promoters of target genes, initiating their transcription.

The primary downstream consequences of this compound-mediated ERRα activation include:

  • Enhanced Mitochondrial Biogenesis and Function: this compound promotes the formation of new mitochondria and improves the function of existing ones. This is evidenced by increased mitochondrial DNA (mtDNA) content and enhanced cellular respiration.

  • Increased Fatty Acid Oxidation: The compound stimulates the breakdown of fatty acids for energy production, a key aspect of its exercise-mimetic properties.

  • Modulation of Glucose Metabolism: this compound influences glucose uptake and utilization in tissues like skeletal muscle.

  • Shift in Muscle Fiber Type: Treatment with this compound has been shown to increase the proportion of oxidative muscle fibers (Type IIa).

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorEC50 (nM)
ERRα98
ERRβ230
ERRγ430

Table 2: In Vitro and In Vivo Effects of this compound

ParameterEffectModel SystemDosageReference
Mitochondrial RespirationIncreasedC2C12 myoblasts10 µM
Fatty Acid OxidationIncreasedMice50 mg/kg, twice daily
Mitochondrial DNA ContentIncreasedMouse quadriceps50 mg/kg, twice daily
Oxidative Muscle FibersIncreasedMouse quadriceps50 mg/kg, twice daily
Fat MassDecreasedObese mice50 mg/kg, twice daily
Blood GlucoseReduced in glucose tolerance testObese mice50 mg/kg, twice daily

Table 3: Known Downstream Gene Targets of this compound

GeneFunctionEffect of this compound
Pdk4 (Pyruvate Dehydrogenase Kinase 4)Inhibits glucose oxidationUpregulated
Cpt1b (Carnitine Palmitoyltransferase 1B)Rate-limiting enzyme in fatty acid oxidationUpregulated
Cox4i1 (Cytochrome c oxidase subunit 4I1)Component of the mitochondrial respiratory chainUpregulated
Ddit4 (DNA Damage Inducible Transcript 4)Regulator of aerobic exercise genetic programUpregulated

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.

ERRα Reporter Gene Assay

This assay is used to determine the potency of this compound in activating ERRα.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-ERRα LBD fusion protein and a Gal4-responsive luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed the HEK293 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence values against the this compound concentration to determine the EC50.

Mitochondrial Respiration Assay in C2C12 Myotubes

This assay measures the effect of this compound on cellular oxygen consumption, an indicator of mitochondrial function.

Materials:

  • C2C12 myoblasts.

  • DMEM with 10% FBS (growth medium) and 2% horse serum (differentiation medium).

  • This compound stock solution in DMSO.

  • Seahorse XF Analyzer and cell culture microplates.

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

Protocol:

  • Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes by switching to differentiation medium for 4-6 days.

  • Treat the myotubes with the desired concentration of this compound or vehicle for the specified duration.

  • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data using the Seahorse Wave software.

Western Blotting for Downstream Target Proteins

This technique is used to quantify the expression levels of proteins downstream of this compound signaling.

Materials:

  • C2C12 myotubes or tissue lysates from this compound-treated animals.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against PDK4, CPT1B, COX4I1, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse cells or tissues in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Visualizing the Downstream Effects of this compound

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Slu_PP_332_Signaling_Pathway SluPP332 This compound ERRa ERRα SluPP332->ERRa Agonist Binding PGC1a PGC-1α ERRa->PGC1a Recruitment PDK4 PDK4 PGC1a->PDK4 Transcriptional Activation CPT1B CPT1B PGC1a->CPT1B Transcriptional Activation COX4I1 COX4I1 PGC1a->COX4I1 Transcriptional Activation DDIT4 DDIT4 PGC1a->DDIT4 Transcriptional Activation MitoBiogenesis Mitochondrial Biogenesis FAO Fatty Acid Oxidation GlucoseMetabolism Glucose Metabolism MuscleFiber Oxidative Muscle Fiber Formation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., C2C12) Treatment This compound Treatment CellCulture->Treatment ReporterAssay Reporter Gene Assay Treatment->ReporterAssay MitoRespiration Mitochondrial Respiration Assay Treatment->MitoRespiration WesternBlot_invitro Western Blot Treatment->WesternBlot_invitro DataAnalysis Data Analysis & Interpretation ReporterAssay->DataAnalysis MitoRespiration->DataAnalysis WesternBlot_invitro->DataAnalysis AnimalModel Animal Model (e.g., Mice) Dosing This compound Dosing AnimalModel->Dosing MetabolicPhenotyping Metabolic Phenotyping Dosing->MetabolicPhenotyping TissueHarvest Tissue Harvest Dosing->TissueHarvest MetabolicPhenotyping->DataAnalysis WesternBlot_invivo Western Blot TissueHarvest->WesternBlot_invivo GeneExpression Gene Expression Analysis (qPCR) TissueHarvest->GeneExpression WesternBlot_invivo->DataAnalysis GeneExpression->DataAnalysis

Caption: General experimental workflow.

Conclusion

This compound represents a promising therapeutic candidate for metabolic disorders due to its ability to mimic the beneficial effects of exercise at a molecular level. Its primary mechanism of action through the ERRα/PGC-1α signaling axis leads to a wide range of downstream effects that collectively enhance mitochondrial function and improve metabolic homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its downstream targets. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to translate these preclinical findings into clinical applications.

References

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Metabolic Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332, a synthetic small molecule, has emerged as a potent agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for the ERRα isoform.[1] Functioning as an "exercise mimetic," this compound simulates the physiological effects of physical endurance training by modulating the expression of a wide array of metabolic genes.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, its quantifiable impact on metabolic parameters, and detailed protocols for key experimental procedures to facilitate further research in this promising area of metabolic disease therapeutics.

Introduction

The rising prevalence of metabolic disorders such as obesity and type 2 diabetes has spurred the search for novel therapeutic agents that can replicate the beneficial effects of exercise. This compound is a frontrunner in this new class of molecules known as exercise mimetics.[3] It activates ERRα, a key regulator of cellular energy homeostasis, to drive a transcriptional program that enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves insulin sensitivity.[4][5] Preclinical studies in murine models have demonstrated significant improvements in metabolic health, including reduced adiposity and enhanced exercise capacity, without altering food intake. This document serves as a technical resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

Mechanism of Action: The ERRα-PGC-1α Signaling Axis

This compound exerts its effects primarily through the activation of Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor. This activation initiates a signaling cascade that centrally involves the recruitment of the transcriptional coactivator Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). The this compound-activated ERRα, in concert with PGC-1α, binds to specific response elements in the promoter regions of target genes, thereby upregulating their transcription.

This signaling pathway leads to a coordinated increase in the expression of genes involved in multiple metabolic processes, including:

  • Mitochondrial Biogenesis: Increased formation of new mitochondria.

  • Fatty Acid Oxidation: Enhanced breakdown of fatty acids for energy production.

  • Oxidative Phosphorylation: Increased efficiency of cellular respiration and ATP production.

Key downstream target genes that are upregulated by the this compound/ERRα/PGC-1α axis include Pyruvate dehydrogenase kinase 4 (Pdk4), DNA damage-inducible transcript 4 (Ddit4), and Solute carrier family 25 member 25 (Slc25a25).

Slu_PP_332_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Gene Expression cluster_effects Physiological Effects This compound This compound ERRa_inactive ERRα (inactive) This compound->ERRa_inactive Binds and Activates ERRa_active ERRα (active) ERRa_inactive->ERRa_active PGC1a PGC-1α ERRa_active->PGC1a Recruits DNA DNA (Promoter Region) ERRa_active->DNA Binds to Promoter PGC1a->DNA Co-activates Transcription Pdk4 Pdk4 DNA->Pdk4 Ddit4 Ddit4 DNA->Ddit4 Slc25a25 Slc25a25 DNA->Slc25a25 Metabolic_Genes Other Metabolic Genes DNA->Metabolic_Genes FAO Fatty Acid Oxidation Pdk4->FAO Mito_Bio Mitochondrial Biogenesis Ddit4->Mito_Bio Slc25a25->Mito_Bio Energy_Exp Increased Energy Expenditure Metabolic_Genes->Energy_Exp

This compound signaling pathway.

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterReceptorEC50 (nM)Cell LineReference
Agonist ActivityERRα98HEK293
Agonist ActivityERRβ230HEK293
Agonist ActivityERRγ430HEK293

Table 2: In Vivo Effects of this compound in Murine Models

ParameterMouse ModelTreatment DetailsResultReference
Body WeightDiet-Induced Obese Mice50 mg/kg, twice daily for 1 month12% reduction
Fat MassDiet-Induced Obese Mice50 mg/kg, twice daily for 1 monthGained 10 times less fat than control
Running Endurance (Distance)Normal Weight Mice-45% increase
Running Endurance (Time)Normal Weight Mice-70% increase
Gene Expression (Ddit4)Sedentary Mice-Induced
Gene Expression (Slc25a25)Sedentary Mice-Induced
Gene Expression (Pdk4)C2C12 myoblasts-Increased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

4.1.1. C2C12 Myoblast Culture and Differentiation

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency to prevent spontaneous differentiation.

  • Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin) once the cells reach 100% confluency.

  • This compound Treatment: Treat differentiated C2C12 myotubes with the desired concentration of this compound (dissolved in a suitable solvent like DMSO) for the specified duration as per the experimental design.

4.1.2. HEK293 Cell Culture for Reporter Assays

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Luciferase Reporter Gene Assay for ERRα Activity

This assay quantifies the ability of this compound to activate ERRα.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with an ERRα expression vector and a luciferase reporter plasmid containing ERR response elements. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the expression of this compound target genes in C2C12 cells or mouse tissue.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Primer Sequences (Mouse):

    • Pdk4 Forward: 5'-GTCGAGCATCAAGAAAACCGTCC-3'

    • Pdk4 Reverse: 5'-GCGGTCAGTAATCCTCAGAGGA-3'

    • Ddit4: (Sequences to be obtained from relevant literature or designed using primer design software)

    • Slc25a25: (Sequences to be obtained from relevant literature or designed using primer design software)

    • Myh6: (Sequences to be obtained from relevant literature or designed using primer design software)

    • Housekeeping Gene (e.g., Gapdh, Actb): Use validated primers for a stable housekeeping gene for normalization.

  • qPCR Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

In Vivo Murine Studies

4.4.1. Animal Models and this compound Administration

  • Animal Models: C57BL/6J mice are commonly used for studies on diet-induced obesity and metabolic syndrome.

  • Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental protocol.

  • This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection at a dosage of 25-50 mg/kg, twice daily. The vehicle control is often a mixture of DMSO, Tween 80, and saline.

4.4.2. Comprehensive Laboratory Animal Monitoring System (CLAMS)

  • Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.

  • Measurements: The CLAMS system continuously monitors oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity.

  • Data Collection: Collect data over a defined period (e.g., 24-48 hours) to assess the impact of this compound on energy expenditure and substrate utilization.

4.4.3. Exercise Endurance Test

  • Apparatus: Use a motorized treadmill designed for rodents.

  • Acclimation: Acclimate the mice to the treadmill for several days before the test, with short running sessions at a low speed.

  • Test Protocol:

    • Start the treadmill at a low speed (e.g., 10 m/min).

    • Gradually increase the speed (e.g., by 2 m/min every 2 minutes) until the mice reach exhaustion.

    • Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).

  • Data Recorded: Record the total running time and distance for each mouse.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments C2C12 C2C12 Myoblast Culture & Differentiation Treatment_invitro This compound Treatment C2C12->Treatment_invitro HEK293 HEK293 Cell Culture Luciferase Luciferase Reporter Assay HEK293->Luciferase qPCR qPCR for Gene Expression Treatment_invitro->qPCR Mice Mouse Model (e.g., C57BL/6J) Treatment_invivo This compound Administration (i.p.) Mice->Treatment_invivo CLAMS Metabolic Cage Analysis (CLAMS) Treatment_invivo->CLAMS Endurance Exercise Endurance Test Treatment_invivo->Endurance Tissue_Harvest Tissue Harvesting for qPCR Treatment_invivo->Tissue_Harvest Tissue_Harvest->qPCR

Experimental workflow for this compound studies.

Conclusion

This compound represents a significant advancement in the field of metabolic research, offering a powerful tool to dissect the molecular pathways regulated by ERRα and to explore novel therapeutic strategies for metabolic diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the promising effects of this exercise mimetic. As research progresses, a deeper understanding of the long-term efficacy and safety of this compound will be crucial for its potential translation into clinical practice.

References

The Exercise Mimetic Slu-PP-332: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant research compound, demonstrating potential as an "exercise mimetic" with therapeutic implications for metabolic diseases. This synthetic small molecule acts as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα. Its ability to activate transcriptional programs typically associated with endurance exercise has positioned it as a compelling candidate for further investigation in the context of obesity, type 2 diabetes, and age-related muscle decline. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The rising prevalence of metabolic disorders has spurred the search for novel therapeutic agents that can replicate the beneficial effects of physical exercise. This compound, a synthetic small molecule, was identified as a potent activator of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that play a critical role in regulating cellular energy metabolism.[1][2] Developed at Saint Louis University, this compound has been shown to mimic the physiological and metabolic adaptations of endurance exercise, such as increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved insulin sensitivity.[3][4] This document serves as a technical resource for researchers, providing in-depth information on the preclinical evaluation of this compound.

Discovery and Mechanism of Action

This compound was developed through a focused effort to create novel modulators of ERRs.[5] It is a non-selective agonist for the three ERR isoforms (α, β, and γ), exhibiting the highest potency for ERRα. The activation of ERRα by this compound is central to its function as an exercise mimetic. ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative metabolism. Upon activation by this compound, ERRα partners with the transcriptional coactivator PGC-1α to stimulate the expression of a suite of genes that enhance cellular respiratory capacity and fatty acid utilization.

Signaling Pathway

The core mechanism of this compound involves the activation of the ERRα/PGC-1α signaling axis. This pathway is a master regulator of mitochondrial function and energy homeostasis.

Slu_PP_332_Signaling_Pathway cluster_cellular_effects Cellular & Physiological Effects Slu_PP_332 This compound ERRa ERRα (Estrogen-Related Receptor α) Slu_PP_332->ERRa binds and activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) ERRa->PGC1a recruits Target_Genes Target Genes (e.g., PDK4, CPT1B, COX4I1) PGC1a->Target_Genes co-activates transcription Nucleus Nucleus Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Increased_Endurance Increased Endurance Mitochondrial_Biogenesis->Increased_Endurance Fatty_Acid_Oxidation->Increased_Endurance

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Parameter ERRα ERRβ ERRγ Reference
EC50 (nM) 98230430
Table 1: In Vitro Efficacy of this compound on Estrogen-Related Receptors.
Animal Model Dosage Treatment Duration Key Findings Reference
Diet-induced obese mice50 mg/kg/day (i.p.)4 weeks20% reduction in fat mass, 30% reduction in fasting glucose, 50% improvement in insulin sensitivity.
Aged rodents25 mg/kg/day (i.p.)Not specified40% reduction in oxidative stress markers in kidney and liver.
Normal weight mice50 mg/kg, twice daily (i.p.)28 daysIncreased running endurance, increased oxidative muscle fibers.
Diet-induced obese mice50 mg/kg, twice daily (i.p.)28 daysDecreased body weight and fat mass, reduced blood lipids.
ob/ob mice50 mg/kg, twice daily (i.p.)12 daysReduced obesity and improved insulin sensitivity.
Table 2: Summary of In Vivo Efficacy of this compound in Murine Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Based Reporter Gene Assay

This protocol is designed to assess the agonist activity of this compound on the ERR isoforms.

Reporter_Gene_Assay_Workflow start Start cell_culture 1. Culture HEK293 cells start->cell_culture transfection 2. Co-transfect with: - ERR expression vector - Luciferase reporter plasmid cell_culture->transfection treatment 3. Treat with this compound (various concentrations) transfection->treatment incubation 4. Incubate for 24 hours treatment->incubation lysis 5. Lyse cells incubation->lysis luciferase_assay 6. Measure luciferase activity lysis->luciferase_assay data_analysis 7. Analyze data to determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for a Cell-Based Reporter Gene Assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Seed cells in 96-well plates. Co-transfect each well with an expression vector for the desired ERR isoform (ERRα, ERRβ, or ERRγ) and a luciferase reporter plasmid containing ERR response elements upstream of the luciferase gene. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the effects of this compound on metabolic parameters in a mouse model of obesity.

Methodology:

  • Animal Model: Use male C57BL/6J mice. Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight and fat mass is observed compared to mice on a standard chow diet.

  • Acclimatization and Grouping: Acclimatize the DIO mice to the experimental conditions for at least one week. Randomly assign mice to treatment and vehicle control groups.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via i.p. injection and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Body Composition Analysis: Determine fat mass and lean mass using techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis, such as gene expression analysis (qPCR) for ERRα target genes or western blotting for protein expression.

Treadmill Endurance Test

This protocol is used to assess the effect of this compound on physical endurance in mice.

Methodology:

  • Acclimatization: Acclimatize mice to the treadmill apparatus for several days before the test. This typically involves placing the mice on the stationary treadmill for a short period and then running them at a low speed for a few minutes.

  • Testing Protocol:

    • Set the treadmill to a specific incline (e.g., 10 degrees).

    • Start the test at a low speed (e.g., 10 m/min) and gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).

    • Continue the test until the mouse reaches the point of exhaustion, which is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., a mild electrical stimulus at the rear of the treadmill).

  • Data Collection: Record the total running time and distance for each mouse.

  • Data Analysis: Compare the mean running time and distance between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test).

Conclusion

This compound represents a promising pharmacological tool for dissecting the roles of ERRs in metabolic regulation and holds potential as a therapeutic agent for metabolic diseases. Its ability to mimic the beneficial effects of exercise by activating the ERRα/PGC-1α signaling pathway provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted activities of this intriguing molecule. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preclinical models, which will be crucial for its potential translation to clinical applications.

References

Slu-PP-332: A Novel Synthetic ERR Agonist with Therapeutic Potential for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Slu-PP-332, a synthetic small molecule, has emerged as a promising therapeutic candidate for metabolic syndrome. It acts as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with a preferential affinity for ERRα. As an "exercise mimetic," this compound activates metabolic pathways typically associated with physical endurance, leading to enhanced energy expenditure, increased fatty acid oxidation, and improved glucose homeostasis in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The prevalence of metabolic syndrome and its associated comorbidities, such as type 2 diabetes and cardiovascular disease, underscores the urgent need for innovative therapeutic strategies.[1][2][3] Physical exercise is a cornerstone of managing metabolic syndrome; however, adherence is often limited.[1][3] Pharmacological agents that can mimic the beneficial effects of exercise, so-called "exercise mimetics," represent a promising therapeutic avenue. This compound is a novel synthetic molecule that functions as an agonist for the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that are key regulators of cellular energy metabolism. By activating ERRs, particularly ERRα, this compound initiates a transcriptional program that mirrors the effects of endurance exercise, thereby improving multiple facets of metabolic health. This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies related to this compound's potential in treating metabolic syndrome.

Mechanism of Action

This compound is a pan-agonist of the Estrogen-Related Receptors, with preferential activity towards ERRα. ERRs are transcription factors that play a critical role in regulating genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. The primary mechanism of this compound involves the activation of ERRα, which then recruits co-activators, most notably the Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). This complex then binds to ERR response elements on the promoters of target genes, upregulating their expression.

Key downstream targets of the this compound/ERRα/PGC-1α signaling axis include:

  • Carnitine Palmitoyltransferase 1B (CPT1B): A rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby promoting a shift from glucose to fatty acid oxidation for energy production.

  • Upregulation of genes involved in the Tricarboxylic Acid (TCA) cycle and Oxidative Phosphorylation (OXPHOS): This leads to enhanced mitochondrial respiration and ATP production.

This compound also demonstrates activity at ERRβ and ERRγ, although with lower potency. While ERRα activation is central to its effects on skeletal muscle and fatty acid oxidation, the role of ERRγ in the liver, particularly in regulating gluconeogenesis, is also of note. This compound's preference for ERRα over ERRγ may be advantageous in avoiding potential side effects related to increased hepatic glucose production.

Signaling Pathway of this compound in Metabolic Regulation

Slu_PP_332_Signaling Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates ERRa_PGC1a ERRα/PGC-1α Complex ERRa->ERRa_PGC1a PGC1a PGC-1α PGC1a->ERRa_PGC1a Metabolic_Genes Target Metabolic Genes (CPT1B, PDK4, etc.) ERRa_PGC1a->Metabolic_Genes upregulates transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation Metabolic_Genes->FAO Glucose_Utilization ↓ Glucose Utilization Metabolic_Genes->Glucose_Utilization Energy_Expenditure ↑ Energy Expenditure Mitochondrial_Biogenesis->Energy_Expenditure FAO->Energy_Expenditure Metabolic_Syndrome Amelioration of Metabolic Syndrome Glucose_Utilization->Metabolic_Syndrome Energy_Expenditure->Metabolic_Syndrome

Caption: this compound signaling pathway in metabolic regulation.

Preclinical Efficacy Data

Preclinical studies in mouse models of obesity and metabolic syndrome have demonstrated the significant therapeutic potential of this compound. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound
ReceptorEC50 (nM)
ERRα98
ERRβ230
ERRγ430
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupResultReference
Fat Mass This compound (50 mg/kg/day for 4 weeks)↓ 20%
Fasting Glucose This compound (50 mg/kg/day for 4 weeks)↓ 30%
Insulin Sensitivity This compound (50 mg/kg/day for 4 weeks)↑ 50%
Fatty Acid Oxidation This compound (50 mg/kg/day)↑ 40%
Hepatic Steatosis This compoundAmeliorated
White Adipose Tissue This compound (28 days)Reduction
Fasting Insulin This compoundLower
Glucose Tolerance This compoundImproved
Table 3: Effects of this compound in ob/ob Mice
ParameterTreatment GroupResultReference
Fat Mass This compound
Liver Weight This compound
Energy Expenditure This compound
Fatty Acid Oxidation This compound
Table 4: Effects of this compound on Exercise Performance and Muscle Physiology in Mice
ParameterTreatment GroupResultReference
Running Endurance This compoundIncreased
Mitochondrial DNA Content (Skeletal Muscle) This compound↑ 2.5-fold
Oxidative Muscle Fibers This compoundShift toward
Capillary Density in Muscle This compoundEnhanced

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models and this compound Administration
  • Animal Models:

    • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.

    • ob/ob Mice: Genetically obese mice with a mutation in the leptin gene, leading to hyperphagia and obesity.

  • This compound Administration:

    • Dose: Typically 25-50 mg/kg body weight.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Frequency: Once or twice daily.

    • Duration: Ranging from 12 days to 28 days.

In Vivo Metabolic Phenotyping
  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

  • Glucose Administration: A bolus of glucose (1-2 g/kg body weight) is administered either orally (OGTT) via gavage or via intraperitoneal injection (IPGTT).

  • Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected, and blood glucose is measured.

  • Insulin Administration: A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

  • Acclimation: Mice are individually housed in metabolic cages for a period of acclimation (e.g., 24 hours).

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.

  • Data Analysis:

    • Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2 to determine the primary fuel source (RER ≈ 0.7 for fat, RER ≈ 1.0 for carbohydrates).

    • Energy Expenditure: Calculated from VO2 and RER values.

  • Animal Preparation: Mice are fasted overnight.

  • Isotope Administration: A radiolabeled fatty acid, such as [1-14C]palmitic acid, complexed to bovine serum albumin (BSA) is administered via intraperitoneal or intravenous injection.

  • Metabolic Trapping: Expired 14CO2 is trapped over a specified period using a trapping solution (e.g., NaOH).

  • Sample Analysis: The radioactivity in the trapping solution is measured by liquid scintillation counting to quantify the rate of fatty acid oxidation.

  • Tissue-Specific Oxidation: At the end of the experiment, tissues can be harvested to measure the incorporation of the radiolabel into acid-soluble metabolites.

In Vitro and Ex Vivo Assays
  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • This compound Treatment: Differentiated myotubes are treated with this compound or vehicle for a specified duration (e.g., 24 hours).

  • Mitochondrial Stress Test: Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Tissue/Cell Lysis and RNA Extraction: Tissues (e.g., skeletal muscle, liver, adipose tissue) or cells are homogenized, and total RNA is extracted.

  • Reverse Transcription: RNA is reverse transcribed into cDNA.

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., Pdk4, Cpt1b) are quantified by qPCR using specific primers.

  • Protein Extraction: Tissues or cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., ERRα, PGC-1α, phosphorylated AMPK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Tissue Fixation: Adipose tissue is fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues are dehydrated and embedded in paraffin.

  • Sectioning: 5 µm sections are cut and mounted on slides.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize adipocyte size and morphology.

  • Imaging and Analysis: Images are captured using a microscope, and adipocyte size can be quantified using image analysis software.

Experimental Workflow for Preclinical Evaluation of this compound

Slu_PP_332_Workflow Start Start: Hypothesis This compound improves metabolic syndrome In_Vitro In Vitro Studies (e.g., C2C12 cells) Start->In_Vitro In_Vivo In Vivo Studies (DIO and ob/ob mice) Start->In_Vivo In_Vitro->In_Vivo Metabolic_Phenotyping Metabolic Phenotyping (GTT, ITT, Indirect Calorimetry) In_Vivo->Metabolic_Phenotyping Tissue_Analysis Tissue and Molecular Analysis (Histology, qPCR, Western Blot) In_Vivo->Tissue_Analysis Data_Analysis Data Analysis and Interpretation Metabolic_Phenotyping->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for this compound.

Safety and Toxicology

Preclinical studies have reported a favorable safety profile for this compound. In animal models, no acute toxicity or organ damage has been observed at effective doses. Specifically, there have been no reports of liver, kidney, or cardiac toxicity in these preclinical trials. Furthermore, this compound does not appear to affect appetite or food intake, nor does it act as a central nervous system stimulant. It is important to note that this compound is still in the early stages of development, and human clinical trials have not yet been conducted. Therefore, a comprehensive assessment of its long-term safety in humans is not yet available.

Future Directions and Conclusion

This compound represents a promising new class of therapeutic agents for the management of metabolic syndrome. Its ability to mimic the beneficial metabolic effects of exercise through the activation of the ERRα/PGC-1α signaling pathway offers a novel approach to treating obesity, insulin resistance, and dyslipidemia. The robust preclinical data demonstrating its efficacy in improving multiple metabolic parameters, coupled with a favorable initial safety profile, warrant further investigation.

Future research should focus on:

  • Human Clinical Trials: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with metabolic syndrome.

  • Long-term Safety Studies: To assess the potential for any long-term adverse effects.

  • Isoform-Selective Agonists: The development of more selective ERRα agonists could potentially enhance efficacy and minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of this compound with other metabolic drugs.

Logical Relationship of this compound's Therapeutic Rationale

Slu_PP_332_Rationale Metabolic_Syndrome Metabolic Syndrome (Obesity, Insulin Resistance) Exercise Exercise Metabolic_Syndrome->Exercise is treated by Therapeutic_Outcome Potential Therapeutic Outcome Metabolic_Syndrome->Therapeutic_Outcome is addressed by Exercise_Mimetic Exercise Mimetic Strategy Exercise->Exercise_Mimetic inspires Slu_PP_332 This compound Exercise_Mimetic->Slu_PP_332 is embodied by ERR_Agonism ERRα Agonism Slu_PP_332->ERR_Agonism acts via Metabolic_Benefits Metabolic Benefits (↓ Fat Mass, ↑ Insulin Sensitivity) ERR_Agonism->Metabolic_Benefits leads to Metabolic_Benefits->Therapeutic_Outcome results in

Caption: Therapeutic rationale for this compound.

References

Methodological & Application

Application Notes and Protocols for Slu-PP-332 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-332 is a synthetic, non-selective agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα (EC50 of 98 nM).[1][2] As a potent "exercise mimetic," this compound activates metabolic pathways that are typically induced by physical exercise.[3][4] This compound has demonstrated significant potential in preclinical mouse models for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for improving muscle function and endurance.[1]

This document provides detailed application notes and experimental protocols for the in vivo use of this compound in mouse studies, based on currently available research.

Mechanism of Action

This compound functions by binding to and activating ERRα, a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism. Activation of ERRα by this compound initiates a signaling cascade that upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. This leads to an increase in mitochondrial DNA and a subsequent enhancement of fatty acid oxidation and cellular respiration in tissues with high energy demands, such as skeletal muscle. The downstream effects mimic physiological adaptations to endurance exercise, including a shift toward more oxidative muscle fibers.

Slu_PP_332_Signaling_Pathway cluster_cell Skeletal Muscle Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa binds & activates PGC1a PGC-1α ERRa->PGC1a activates Target_Genes Target Genes (e.g., CPT1B, COX4I1) PGC1a->Target_Genes upregulates Mito_Biogenesis Mitochondrial Biogenesis Target_Genes->Mito_Biogenesis FAO Fatty Acid Oxidation Target_Genes->FAO Metabolic_Effects Improved Metabolic Phenotype: - Increased Endurance - Reduced Fat Mass - Improved Glucose Tolerance Mito_Biogenesis->Metabolic_Effects FAO->Metabolic_Effects

Caption: this compound Signaling Pathway.

Data Presentation: Summary of In Vivo Efficacy in Mouse Models

The following table summarizes the key quantitative outcomes observed in various mouse models treated with this compound.

Mouse Model Treatment Regimen Key Outcomes Quantitative Results Reference
Diet-Induced Obese (DIO) C57BL/6J Mice50 mg/kg, i.p., twice daily for 28 daysWeight loss, reduced fat mass, improved glucose metabolism, reduced hepatic steatosis- 12% reduction in body weight- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation
ob/ob Mice50 mg/kg, i.p., twice daily for 12 daysImproved metabolic parametersData on specific quantitative improvements are pending further publication.
Aged Rodents25 mg/kg/day for 8 weeksImproved mitochondrial function, reduced oxidative stress- 60% restoration of renal mitochondrial respiration- 40% reduction in oxidative stress markers
Normal C57BL/6J Mice30-50 mg/kg, i.p., twice dailyIncreased endurance, muscle fiber type switching, increased mitochondrial content- ~70% increase in running duration- ~45-50% increase in running distance- 2.5-fold increase in skeletal muscle mitochondrial DNA

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in mice.

Diet-Induced Obesity (DIO) Mouse Model

This protocol is designed to induce an obese and insulin-resistant phenotype in mice, which is suitable for testing the therapeutic effects of this compound.

Materials:

  • Male C57BL/6J mice (20 weeks of age)

  • High-fat diet (HFD; 60% of calories from fat)

  • Standard chow diet

  • Animal caging and husbandry supplies

Procedure:

  • Acclimate 20-week-old male C57BL/6J mice to the animal facility for at least one week on a standard chow diet.

  • After acclimation, switch the experimental group to a high-fat diet (60% fat) for 8 weeks. A control group should be maintained on the standard chow diet.

  • Monitor body weight and food intake weekly.

  • After 8 weeks on the HFD, the mice should have a significantly higher body weight and fat mass compared to the chow-fed controls, indicating the successful induction of diet-induced obesity.

  • The DIO mice are now ready for the administration of this compound or vehicle control.

This compound Administration

This protocol outlines the preparation and intraperitoneal administration of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., DMSO, saline)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: this compound is sparingly soluble in DMSO. Prepare a stock solution by dissolving this compound in a suitable solvent. Further dilutions can be made in sterile saline for injection. The final concentration of the solvent should be non-toxic to the animals.

  • Dosing: For DIO models, a typical dose is 50 mg/kg administered intraperitoneally (i.p.) twice daily. For aged mice, a dose of 25 mg/kg per day has been used.

  • Weigh each mouse to calculate the precise injection volume.

  • Administer the calculated volume of this compound solution or vehicle control via intraperitoneal injection.

  • Continue the dosing regimen for the duration of the study (e.g., 28 days for DIO mice).

Glucose Tolerance Test (GTT)

This protocol is used to assess the effect of this compound on glucose clearance.

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Lancets for tail vein blood collection

  • Animal scale

Procedure:

  • Fast the mice for 6 hours prior to the test, with free access to water.

  • At the start of the test (t=0), measure baseline blood glucose from a small tail snip.

  • Administer a 2 g/kg body weight dose of glucose via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

  • Plot the blood glucose concentration over time to assess glucose tolerance.

Treadmill Endurance Test

This protocol evaluates the impact of this compound on physical endurance.

Materials:

  • Animal treadmill with adjustable speed and incline, and a shock grid motivator.

Procedure:

  • Acclimation: Acclimate the mice to the treadmill for 3 consecutive days prior to the test. This involves placing the mice on the treadmill for 5-10 minutes at a low speed (e.g., 10 m/min) without the shock stimulus.

  • Testing:

    • Place the mice in individual lanes on the treadmill.

    • Start the treadmill at a low speed (e.g., 5-10 m/min).

    • Gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).

    • Enable the shock grid as a motivator.

    • Continue the test until the mice reach exhaustion. Exhaustion is typically defined as the inability to continue running despite the stimulus, often indicated by spending a set amount of time on the shock grid (e.g., >10 consecutive seconds).

  • Record the total running time and distance for each mouse.

Experimental_Workflow start Start: C57BL/6J Mice dio_induction Diet-Induced Obesity Induction (8 weeks, 60% HFD) start->dio_induction treatment This compound Treatment (50 mg/kg, i.p., twice daily, 28 days) dio_induction->treatment gtt Glucose Tolerance Test (6h fast, 2g/kg glucose) treatment->gtt endurance Treadmill Endurance Test treatment->endurance tissue_collection Tissue Collection (Muscle, Liver, Adipose) treatment->tissue_collection analysis Analysis: - qPCR (Gene Expression) - Western Blot (Protein) - Histology (Muscle Fibers) tissue_collection->analysis

Caption: General Experimental Workflow.
Tissue Collection and Analysis

This protocol describes the collection and processing of tissues for downstream molecular and histological analysis.

Materials:

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Cryovials

  • Liquid nitrogen or dry ice

Procedure:

  • At the end of the study, euthanize the mice according to approved institutional guidelines.

  • Immediately perform dissection to collect tissues of interest, such as skeletal muscle (e.g., gastrocnemius, quadriceps), liver, and adipose tissue.

  • For Histology:

    • Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissue for paraffin embedding and subsequent sectioning and staining (e.g., H&E, immunofluorescence for muscle fiber typing).

  • For Molecular Analysis (qPCR, Western Blot):

    • Rinse a separate portion of the tissue in ice-cold PBS.

    • Blot dry and place in a pre-labeled cryovial.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • For qPCR, extract RNA and perform reverse transcription followed by quantitative PCR using primers for target genes such as Pgc-1α, Cpt1b, and Cox4i1.

    • For Western blotting, extract protein and probe for proteins of interest involved in mitochondrial function and metabolism.

Safety Considerations

This compound is a research compound and is not for human or veterinary use. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses when handling the compound. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

References

Optimal Slu-PP-332 Dosage and Administration for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα. By activating these nuclear receptors, this compound mimics the effects of aerobic exercise, leading to enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved overall metabolic function in preclinical models. These characteristics make this compound a valuable tool for in vitro studies of metabolic diseases, muscle physiology, and mitochondrial function. This document provides detailed application notes and protocols for the optimal dosage and administration of this compound in various cell culture systems.

Introduction

This compound acts as a potent activator of the PGC-1α/ERRα signaling axis, a key regulatory pathway in cellular energy metabolism.[1] This pathway governs the expression of genes involved in mitochondrial respiration, glucose and fatty acid metabolism, and thermogenesis.[1][2] In cell culture, this compound has been shown to increase the expression of ERR target genes, such as Pyruvate Dehydrogenase Kinase 4 (Pdk4), and enhance mitochondrial respiration in skeletal muscle cell lines.[3] Understanding the optimal dosage and administration of this compound is critical for obtaining reliable and reproducible results in vitro.

Data Presentation

The following table summarizes the effective concentrations of this compound in various cell lines and assays based on published literature.

Cell LineAssay TypeEffective ConcentrationKey Findings
HEK293ERRα Reporter AssayEC50: 98 nMPotent activation of ERRα transcriptional activity.
HEK293ERRβ Reporter AssayEC50: 230 nMModerate activation of ERRβ transcriptional activity.
HEK293ERRγ Reporter AssayEC50: 430 nMLower potency activation of ERRγ transcriptional activity.
C2C12 MyoblastsGene Expression (Pdk4)0 - 5 µM (24 hours)Dose-dependent increase in the expression of the ERR target gene Pdk4.
C2C12 MyoblastsMitochondrial Respiration10 µMSignificant increase in mitochondrial respiration.
Human Primary MyoblastsGene ExpressionNot specifiedUsed to examine effects on gene expression patterns.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound.

Slu_PP_332_Pathway cluster_nucleus Slu_PP_332 This compound ERRa ERRα (Nuclear Receptor) Slu_PP_332->ERRa Binds & Activates PGC1a PGC-1α ERRa->PGC1a Recruits Genes Target Gene Expression (e.g., Pdk4, CPT1B, COX4I1) PGC1a->Genes Upregulates Nucleus Nucleus Mitochondrion Mitochondrion Metabolic_Effects Metabolic Effects Genes->Metabolic_Effects Mito_Biogenesis Mitochondrial Biogenesis Metabolic_Effects->Mito_Biogenesis FAO Fatty Acid Oxidation Metabolic_Effects->FAO Resp Increased Respiration Metabolic_Effects->Resp Mito_Biogenesis->Mitochondrion FAO->Mitochondrion Resp->Mitochondrion Reporter_Assay_Workflow Start Start Seed Seed HEK293 cells (50,000 cells/well) Start->Seed Adhere Incubate for 6 hours (Cell Adhesion) Seed->Adhere Treat Treat with this compound (Serial Dilutions) Adhere->Treat Incubate Incubate for 17.5-24 hours Treat->Incubate Lyse Lyse cells & add Luciferase Reagent Incubate->Lyse Read Read Luminescence Lyse->Read Analyze Analyze Data (EC50) Read->Analyze End End Analyze->End Mito_Stress_Test_Workflow Start Start Seed Seed C2C12 cells (10,000 cells/well) Start->Seed Treat Treat with this compound (10 µM) Seed->Treat Prepare_Assay Replace with Assay Medium Incubate 1 hour (no CO2) Treat->Prepare_Assay Calibrate Calibrate Seahorse XF Analyzer Prepare_Assay->Calibrate Run_Assay Perform Mito Stress Test Calibrate->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze End End Analyze->End

References

Slu-PP-332 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-332 is a synthetic small molecule that functions as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα.[1] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with aerobic exercise.[2][3] By targeting ERRα, a key regulator of energy metabolism, this compound stimulates mitochondrial biogenesis, enhances fatty acid oxidation, and improves glucose homeostasis in preclinical models. These characteristics make it a valuable research tool for studying metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome, as well as for investigating muscle physiology and mitochondrial function.

This document provides detailed information on the solubility and preparation of this compound for experimental use, along with comprehensive protocols for key in vitro and in vivo assays.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₁₄N₂O₂
Molecular Weight 290.32 g/mol
CAS Number 303760-60-3
Appearance Solid powder
Purity ≥98%
Mechanism of Action Pan-agonist of Estrogen-Related Receptors (ERRs)
EC₅₀ for ERRα 98 nM
EC₅₀ for ERRβ 230 nM
EC₅₀ for ERRγ 430 nM

Solubility and Solution Preparation

Proper dissolution of this compound is critical for its activity in experimental settings. This section provides guidelines for preparing stock solutions and formulations for in vitro and in vivo applications.

Solubility Data
SolventMaximum Concentration/SolubilityNotes
DMSO Soluble to 100 mM (29.03 mg/mL)Use of fresh, anhydrous DMSO is recommended as it is hygroscopic, which can reduce solubility.
Ethanol Slightly soluble (0.1-1 mg/mL)
Preparation of Stock Solutions for In Vitro Use

For most cell-based assays, a concentrated stock solution in DMSO is recommended.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Preparation of Formulations for In Vivo Use

Several formulations have been described for the administration of this compound to animals. The choice of vehicle will depend on the route of administration and the experimental design.

Protocol 1: PEG300, Tween-80, and Saline Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (40% of the final volume).

  • Add Tween-80 to the tube (5% of the final volume).

  • Add saline to reach the final desired volume (45% of the final volume).

  • Mix the solution thoroughly until it is clear. This formulation should be prepared fresh before each use.

Protocol 2: Corn Oil Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to reach the final desired volume (90% of the final volume).

  • Mix the solution thoroughly. This formulation should be prepared fresh before each use.

Protocol 3: SBE-β-CD in Saline Formulation

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the final volume).

  • Mix the solution thoroughly until it is clear. This formulation should be prepared fresh before each use.

Signaling Pathway

This compound exerts its effects by activating the Estrogen-Related Receptor α (ERRα). This initiates a signaling cascade that upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The subsequent increase in downstream target genes, such as Pyruvate dehydrogenase kinase 4 (Pdk4), leads to enhanced mitochondrial function, increased fatty acid oxidation, and improved glucose metabolism, effectively mimicking the physiological effects of aerobic exercise.

G This compound Signaling Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a upregulates Target_Genes Target Genes (e.g., Pdk4) PGC1a->Target_Genes co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation Target_Genes->FAO Glucose_Metabolism Glucose Metabolism Target_Genes->Glucose_Metabolism

This compound signaling cascade.

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to assess the activity of this compound.

In Vitro Experiment: Mitochondrial Respiration in C2C12 Myotubes

This protocol describes how to measure the effect of this compound on mitochondrial respiration in differentiated C2C12 muscle cells using a Seahorse XF Analyzer.

Experimental Workflow:

G In Vitro Mitochondrial Respiration Workflow Culture_C2C12 Culture C2C12 Myoblasts Differentiate Differentiate to Myotubes Culture_C2C12->Differentiate Treat Treat with this compound Differentiate->Treat Seahorse Seahorse XF Assay Treat->Seahorse Analyze Analyze OCR Data Seahorse->Analyze

Workflow for in vitro analysis.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: DMEM with 10-20% FBS and 1% Penicillin/Streptomycin

  • Differentiation Medium: DMEM with 2% horse serum and 1% Penicillin/Streptomycin

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Seahorse XF Assay Kit (including calibration solution and assay medium)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO₂.

    • Seed C2C12 cells in a Seahorse XF Cell Culture Microplate at an appropriate density.

    • Once cells reach confluence, switch to Differentiation Medium to induce myotube formation.

    • Allow cells to differentiate for 3-5 days, replacing the medium daily.

  • This compound Treatment:

    • Prepare working solutions of this compound in Differentiation Medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Treat the differentiated C2C12 myotubes with this compound at the desired concentrations for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) group.

  • Seahorse XF Mitochondrial Respiration Assay:

    • Hydrate the Seahorse XF sensor cartridge with the calibration solution overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibration plate with the cell plate and initiate the assay.

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Normalize the OCR data to the number of cells or protein content per well.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Compare the mitochondrial respiration parameters between this compound-treated and vehicle-treated cells.

In Vitro Experiment: Gene Expression Analysis by qPCR

This protocol outlines the steps to quantify the expression of this compound target genes, such as Pdk4, in C2C12 cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 cells as described in section 5.1.

    • Treat the differentiated myotubes with this compound and a vehicle control for the desired time.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (Pdk4) and a reference gene (e.g., Gapdh or Actb), and a qPCR master mix (e.g., SYBR Green).

    • Mouse Pdk4 Primer Sequences:

      • Forward: 5'-AAGGACCCTGAGACCAAGCC-3'

      • Reverse: 5'-TCTTCGACCTTGGGCGTGAT-3'

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.

In Vivo Experiment: Glucose Tolerance Test (GTT) in Mice

This protocol describes a standard intraperitoneal glucose tolerance test (IPGTT) in mice to evaluate the effect of this compound on glucose metabolism.

Experimental Workflow:

G In Vivo Glucose Tolerance Test Workflow Acclimatize Acclimatize Mice Treat Administer this compound Acclimatize->Treat Fast Fast Mice Treat->Fast Baseline_Glucose Measure Baseline Glucose Fast->Baseline_Glucose Glucose_Injection Inject Glucose (IP) Baseline_Glucose->Glucose_Injection Measure_Glucose Measure Blood Glucose Over Time Glucose_Injection->Measure_Glucose Analyze Analyze Glucose Clearance Measure_Glucose->Analyze

Workflow for in vivo GTT.

Materials:

  • Male C57BL/6J mice (e.g., 8-12 weeks old)

  • This compound formulation for in vivo use

  • Sterile 20% Dextrose solution

  • Glucometer and glucose test strips

  • Restraining device for mice

  • Syringes and needles for IP injection

Protocol:

  • Animal Acclimatization and Treatment:

    • Acclimatize the mice to the housing conditions for at least one week before the experiment.

    • Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., 50 mg/kg, intraperitoneally, twice daily for a specified number of days).

  • Fasting:

    • Fast the mice for 5-6 hours before the GTT. Ensure free access to water during the fasting period.

  • Baseline Blood Glucose Measurement:

    • Gently restrain the mouse and obtain a small drop of blood from the tail tip.

    • Measure the baseline blood glucose level (t=0) using a glucometer.

  • Glucose Administration:

    • Inject a 20% dextrose solution intraperitoneally at a dose of 2 g/kg of body weight.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at several time points after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for both the this compound-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Compare the glucose tolerance between the two groups to determine the effect of this compound.

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Slu-PP-332 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-332 is a synthetic, orally active small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform.[1][2] It is classified as an "exercise mimetic" because it activates metabolic pathways typically stimulated by physical exercise.[3][4][5] In preclinical studies using diet-induced obesity (DIO) mouse models, this compound has demonstrated significant potential for treating metabolic diseases by promoting fat loss, improving glucose homeostasis, and enhancing mitochondrial function. These application notes provide a comprehensive guide for utilizing this compound in DIO research, including detailed experimental protocols and expected outcomes.

Mechanism of Action

This compound exerts its effects by binding to and activating ERRα, ERRβ, and ERRγ. The EC50 values are approximately 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ. Activation of these orphan nuclear receptors, particularly ERRα, initiates a transcriptional cascade that upregulates genes involved in:

  • Mitochondrial Biogenesis: Increases the number and function of mitochondria, the powerhouses of the cell.

  • Fatty Acid Oxidation: Promotes the burning of fat for energy.

  • Glucose Metabolism: Improves insulin sensitivity and glucose tolerance.

  • Energy Expenditure: Increases the body's overall metabolic rate.

A key target in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. By activating the PGC-1α/ERRα axis, this compound effectively reprograms cellular metabolism to mimic an endurance-trained state.

Slu_PP_332_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Slu_PP_332 This compound ERR ERRα/β/γ Slu_PP_332->ERR Activates Slu_PP_332->ERR PGC1a PGC-1α ERR->PGC1a Co-activates DNA Target Gene Promoters (e.g., CPT1B, PDK4) PGC1a->DNA Binds to mRNA mRNA Transcription DNA->mRNA Leads to Proteins Metabolic Enzymes & Proteins mRNA->Proteins Mito_Biogenesis Mitochondrial Biogenesis Proteins->Mito_Biogenesis FAO Fatty Acid Oxidation Proteins->FAO Energy_Exp Increased Energy Expenditure FAO->Energy_Exp

Caption: this compound signaling pathway.

Data Presentation: Effects of this compound in DIO Mice

The following tables summarize the quantitative effects of this compound observed in preclinical studies using mouse models of diet-induced obesity.

Table 1: Effects on Body Composition and Weight

Parameter Treatment Group Duration Result Citation(s)
Body Weight Obese Mice 1 month (twice daily) 12% reduction
Fat Mass Gain Obese Mice 1 month (twice daily) Gained 10 times less fat than untreated mice
Fat Mass Diet-Induced Obese Mice 4 weeks (50 mg/kg/day) 20% reduction
Fat Mass ob/ob Mice 15 days Significant reduction

| Liver Weight | ob/ob Mice | 15 days | Significant reduction | |

Table 2: Effects on Metabolic Parameters

Parameter Treatment Group Duration Result Citation(s)
Fasting Glucose Diet-Induced Obese Mice 4 weeks (50 mg/kg/day) 30% reduction
Insulin Sensitivity Diet-Induced Obese Mice 4 weeks (50 mg/kg/day) 50% improvement
Glucose Tolerance Diet-Induced Obese Mice Not Specified Improved
Fatty Acid Oxidation Diet-Induced Obese Mice Not Specified 40% increase
Energy Expenditure Diet-Induced Obese Mice Not Specified Increased

| Hepatic Steatosis | Diet-Induced Obese Mice | 28 days | Ameliorated | |

Experimental Protocols

This section provides detailed methodologies for a typical study investigating the effects of this compound in a diet-induced obesity mouse model.

Diet-Induced Obesity (DIO) Model Induction

Objective: To induce an obese and pre-diabetic phenotype in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): 45-60% kcal from fat (e.g., Research Diets D12492 or similar)

  • Control Diet: Standard chow with ~10% kcal from fat

  • Animal caging with ad libitum access to food and water

  • Weighing scale

Protocol:

  • Acclimate male C57BL/6J mice for at least one week upon arrival, providing standard chow and water ad libitum.

  • At 6-8 weeks of age, randomize mice into two groups: a control group and a high-fat diet (HFD) group.

  • Provide the control group with the standard chow and the HFD group with the high-fat diet.

  • House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.

  • Monitor body weight and food intake weekly.

  • Continue the respective diets for 10-15 weeks to establish a stable obese phenotype, characterized by significantly increased body weight and impaired glucose tolerance compared to the control group.

This compound Administration

Objective: To treat DIO mice with this compound.

Materials:

  • This compound powder

  • Vehicle for dissolution (e.g., DMSO, saline). The appropriate vehicle should be determined based on the manufacturer's instructions and solubility data. This compound is soluble in DMSO.

  • Syringes and needles for intraperitoneal (i.p.) injection

  • DIO mice from Protocol 1

Protocol:

  • After the 10-15 week HFD period, further randomize the HFD mice into two subgroups: Vehicle control and this compound treatment.

  • Prepare the this compound dosing solution. For example, dissolve this compound in a suitable vehicle to achieve a final concentration for a dosage of 50 mg/kg body weight.

  • Administer this compound (50 mg/kg) or an equivalent volume of vehicle via intraperitoneal injection.

  • Dosing is typically performed twice daily (b.i.d.) for a duration of 12 to 28 days.

  • Continue to monitor body weight and food intake daily throughout the treatment period.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess glucose clearance and insulin sensitivity.

Materials:

  • Glucometer and test strips

  • 20% Dextrose solution (sterile)

  • Mouse restraining device

  • Scalpel or lancet

  • Timer

Protocol:

  • Fast mice for 5-6 hours by removing food but allowing access to water.

  • Weigh each mouse to calculate the glucose dose.

  • Obtain a baseline blood glucose reading (t=0) by making a small incision at the tip of the tail and applying a drop of blood to the glucometer strip.

  • Inject a 20% dextrose solution intraperitoneally at a dose of 1-2 g/kg body weight. The injection volume in µl can be calculated as: 10 x body weight (g) for a 2g/kg dose.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection, collecting blood from the same tail incision.

  • Plot the blood glucose concentration over time for each group. An improvement in glucose tolerance is indicated by a lower and faster return to baseline glucose levels.

Indirect Calorimetry (CLAMS)

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

Materials:

  • Comprehensive Lab Animal Monitoring System (CLAMS) or similar indirect calorimetry system

  • Powdered diet corresponding to the HFD

  • Acclimation cages

Protocol:

  • Acclimate mice to the CLAMS cages and powdered diet for at least 48 hours before data collection begins. This minimizes stress from a new environment.

  • Place individual mice into the calorimetry chambers with ad libitum access to their respective powdered diet and water.

  • Set the system to monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously.

  • Data is typically collected over a 48-hour period to capture two full light/dark cycles.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine fuel source utilization (an RER closer to 0.7 indicates fat oxidation, while an RER closer to 1.0 indicates carbohydrate oxidation).

  • Calculate energy expenditure using the Weir equation or a simplified formula provided by the system software.

  • Simultaneously, monitor locomotor activity using infrared beams and food/water intake using integrated sensors.

Experimental_Workflow cluster_setup Phase 1: DIO Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Start: C57BL/6J Mice (6-8 weeks old) Randomize Randomize into Control and HFD Groups Start->Randomize Diet Feed HFD or Control Diet (10-15 weeks) Randomize->Diet Treatment_Randomize Randomize HFD Mice: Vehicle vs. This compound Diet->Treatment_Randomize Dosing Administer this compound (50 mg/kg, i.p., b.i.d.) or Vehicle (12-28 days) Treatment_Randomize->Dosing Monitoring Daily Monitoring: Body Weight, Food Intake Dosing->Monitoring IPGTT Metabolic Testing: IPGTT Dosing->IPGTT CLAMS Energy Expenditure: CLAMS Dosing->CLAMS Termination Endpoint: Tissue Collection & Biochemical Analysis IPGTT->Termination CLAMS->Termination

Caption: Experimental workflow for this compound in DIO mice.

Conclusion

This compound is a potent ERR agonist that effectively mimics the metabolic benefits of exercise in diet-induced obesity models. It has been shown to reduce fat mass, improve glucose metabolism, and increase energy expenditure without altering food intake. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and similar compounds for metabolic syndrome, obesity, and type 2 diabetes. Rigorous adherence to standardized protocols for DIO induction and metabolic phenotyping is crucial for obtaining reproducible and reliable data.

References

Application Notes and Protocols for Measuring Slu-PP-332 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of Slu-PP-332, a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs), particularly ERRα.

Introduction

This compound is an exercise mimetic that activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis.[1][2][3] In vitro assays are crucial for characterizing the potency and mechanism of action of this compound. This document outlines protocols for three key in vitro assays: a luciferase reporter assay to measure ERRα activation, a quantitative PCR (qPCR) assay to quantify the expression of a downstream target gene, and a mitochondrial respiration assay to assess the functional cellular response. This compound is a pan-Estrogen Receptor/ERR agonist with reported EC50 values of 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ.[4][5]

Data Presentation

The following table summarizes the key quantitative parameters of this compound activity as reported in the literature.

ParameterReceptor/TargetValueCell LineAssay Type
EC50ERRα98 nMHEK293Luciferase Reporter Assay
EC50ERRβ230 nMHEK293Luciferase Reporter Assay
EC50ERRγ430 nMHEK293Luciferase Reporter Assay
Effective ConcentrationERR Target Gene (Pdk4)0-5 µMC2C12 myocytesqPCR
Effective ConcentrationMitochondrial Respiration10 µMC2C12 skeletal myoblastsCellular Respiration Assay

Signaling Pathway of this compound

This compound acts as an agonist for ERRα. Upon binding, it promotes the recruitment of co-activators such as PGC-1α, leading to the transcriptional activation of target genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.

Slu_PP_332_Pathway Slu_PP_332 This compound ERRa ERRα (Nuclear Receptor) Slu_PP_332->ERRa Binds & Activates PGC1a PGC-1α (Co-activator) ERRa->PGC1a Recruits Target_Genes Target Genes (e.g., Pdk4, CPT1B) PGC1a->Target_Genes Activates Transcription Metabolic_Effects Metabolic Effects: - Increased Mitochondrial Biogenesis - Increased Fatty Acid Oxidation - Increased Glucose Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: this compound signaling pathway.

Experimental Protocols

ERRα Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate ERRα by measuring the expression of a luciferase reporter gene under the control of an ERRα-responsive promoter.

Experimental Workflow:

Luciferase_Workflow Start Start: Seed HEK293 cells co-transfected with ERRα expression vector and ERE-luciferase reporter Treat Treat cells with varying concentrations of this compound Start->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Caption: Luciferase reporter assay workflow.

Materials:

  • HEK293 cells

  • ERRα expression vector

  • Estrogen Response Element (ERE)-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Co-transfection: Co-transfect the cells with the ERRα expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 1 pM to 10 µM.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for Pdk4 Gene Expression

This protocol measures the change in the expression of Pyruvate Dehydrogenase Kinase 4 (Pdk4), a known downstream target of ERRα, in response to this compound treatment in C2C12 myoblasts.

Experimental Workflow:

qPCR_Workflow Start Start: Seed C2C12 myoblasts Treat Treat cells with this compound (e.g., 0-5 µM) Start->Treat Incubate Incubate for 24 hours Treat->Incubate Extract_RNA Extract total RNA Incubate->Extract_RNA cDNA_Synthesis Synthesize cDNA Extract_RNA->cDNA_Synthesis qPCR_Reaction Perform qPCR with primers for Pdk4 and a housekeeping gene cDNA_Synthesis->qPCR_Reaction Analyze Analyze data using the ΔΔCt method qPCR_Reaction->Analyze

Caption: qPCR workflow for Pdk4 expression.

Materials:

  • C2C12 myoblasts

  • DMEM with 10% FBS

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Pdk4 and a housekeeping gene (e.g., GAPDH, 18S)

  • qPCR instrument

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers for Pdk4 and a housekeeping gene. Run the reaction in a qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in Pdk4 gene expression in this compound-treated cells relative to the vehicle-treated control.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in C2C12 myoblasts treated with this compound.

Experimental Workflow:

Seahorse_Workflow Start Start: Seed C2C12 myoblasts in a Seahorse XF plate Treat Treat cells with this compound (e.g., 10 µM) Start->Treat Incubate Incubate for 24 hours Treat->Incubate Assay_Setup Replace medium with Seahorse XF assay medium and incubate Incubate->Assay_Setup Seahorse_Run Run mitochondrial stress test on Seahorse XF Analyzer Assay_Setup->Seahorse_Run Analyze Analyze OCR data to determine basal respiration, ATP production, and maximal respiration Seahorse_Run->Analyze

Caption: Seahorse XF mitochondrial respiration assay workflow.

Materials:

  • C2C12 myoblasts

  • Seahorse XF Cell Culture Microplate

  • DMEM with 10% FBS

  • This compound

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate at an optimal density determined by a preliminary experiment.

  • Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control and incubate for 24 hours.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Mitochondrial Stress Test: Load the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the injector ports of the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

  • Data Analysis: The Seahorse XF software will measure the OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.

References

Application Notes and Protocols for Slu-PP-332 Delivery in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the delivery of Slu-PP-332 in animal research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This compound is a synthetic, orally active, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1][2] It functions as an "exercise mimetic" by activating metabolic pathways associated with endurance training, making it a molecule of interest for metabolic diseases, obesity, and age-related muscle decline.[3][4][5]

Data Presentation

The following tables summarize the quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
EC50 for ERRα98 nMHEK293
EC50 for ERRβ230 nMHEK293
EC50 for ERRγ430 nMHEK293

Table 2: In Vivo Efficacy of this compound in Murine Models

Animal ModelTreatment RegimenKey FindingsReference
Diet-Induced Obese Mice50 mg/kg/day, intraperitoneal injection for 4 weeks- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation
Aged Rodents25 mg/kg/day for 8 weeks- 40% reduction in oxidative stress markers (malondialdehyde, 8-OHdG) in kidney and liver- Inhibition of age-related increases in albuminuria and kidney weight
Normal Weight Mice50 mg/kg, twice daily intraperitoneal injection- Increased running endurance (70% longer, 45% further)- Increased proportion of type IIa oxidative skeletal muscle fibers
ob/ob Mice50 mg/kg, twice daily intraperitoneal injection for 15 days- Reduced body weight and fat mass- Reduced hepatic steatosis- Increased resting energy expenditure

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa Activates PGC1a PGC-1α ERRa->PGC1a Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Gene_Expression Exercise-Related Gene Expression PGC1a->Gene_Expression

References

Quantifying the Effects of Slu-PP-332 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-332 is a synthetic, orally bioavailable small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1] As a potent exercise mimetic, this compound activates a transcriptional program analogous to that induced by aerobic exercise, leading to profound effects on cellular metabolism.[2] It has been shown to increase mitochondrial biogenesis, enhance fatty acid oxidation, and improve insulin sensitivity in preclinical models.[2] These characteristics make this compound a compelling compound for research in metabolic diseases, age-related decline, and conditions where exercise is beneficial but not feasible.

This document provides detailed application notes and protocols for quantifying the effects of this compound on gene expression, enabling researchers to robustly assess its biological activity in both in vitro and in vivo models.

Mechanism of Action: ERRα-Mediated Transcriptional Regulation

This compound exerts its effects by binding to and activating the ERR family of orphan nuclear receptors. ERRα, the primary target, is a key regulator of cellular energy metabolism. Upon activation by this compound, ERRα orchestrates the expression of a suite of genes involved in key metabolic pathways. A central coactivator in this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which works in concert with ERRα to drive the expression of genes related to mitochondrial function and energy expenditure.

Slu_PP_332_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRa_inactive ERRα (inactive) This compound->ERRa_inactive Enters Cell & Binds ERRa_active ERRα (active) ERRa_inactive->ERRa_active Conformational Change & Nuclear Translocation DNA Target Gene Promoters ERRa_active->DNA Binds to EREs PGC1a PGC-1α PGC1a->ERRa_active Co-activates Gene_Expression Upregulation of: - Mitochondrial Biogenesis - Fatty Acid Oxidation - Glucose Metabolism DNA->Gene_Expression Initiates Transcription

Caption: this compound signaling pathway. (Max Width: 760px)

Data Presentation: Quantitative Gene Expression Analysis

Treatment with this compound leads to significant changes in the expression of genes involved in metabolic regulation. The following tables summarize the agonistic activity of this compound and the observed changes in the expression of key target genes in preclinical models.

Table 1: Agonistic Activity of this compound on ERR Isoforms

ReceptorEC50 (nM)
ERRα98
ERRβ230
ERRγ430

Data derived from reporter gene assays in HEK293 cells.

Table 2: Illustrative Upregulation of Key ERRα Target Genes by this compound

GeneGene NameFunctionFold Change (Illustrative)
Pdk4Pyruvate Dehydrogenase Kinase 4Inhibits glucose oxidation, promotes fatty acid oxidation↑↑↑
Ddit4DNA Damage Inducible Transcript 4Negative regulator of mTOR signaling↑↑
Cpt1bCarnitine Palmitoyltransferase 1BRate-limiting enzyme in fatty acid oxidation↑↑
Cox4i1Cytochrome c Oxidase Subunit 4I1Component of the mitochondrial respiratory chain

Note: This table is illustrative, based on findings that this compound induces an "aerobic exercise genetic program." Precise fold changes can vary based on the experimental model, dosage, and duration of treatment. Researchers should perform their own quantitative analyses to determine the exact fold changes in their system of interest.

Experimental Protocols

The following protocols provide a framework for conducting experiments to quantify the effects of this compound on gene expression.

Experimental Workflow Overview

Experimental_Workflow Start Start Cell_Culture In Vitro: C2C12 Cell Culture Start->Cell_Culture Animal_Model In Vivo: Mouse Model Start->Animal_Model Treatment This compound Treatment Cell_Culture->Treatment Animal_Model->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC RNA_Seq RNA-Sequencing (Library Prep & Sequencing) QC->RNA_Seq RT_qPCR RT-qPCR Validation QC->RT_qPCR For Validation Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis RT_qPCR->Data_Analysis Results Quantitative Gene Expression Data Data_Analysis->Results

Caption: Experimental workflow for gene expression analysis. (Max Width: 760px)
Protocol 1: In Vitro Treatment of C2C12 Myoblasts

This protocol describes the treatment of a murine myoblast cell line, C2C12, to assess the direct effects of this compound on muscle cell gene expression.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed C2C12 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Cell Harvest:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or the lysis buffer from an RNA purification kit).

Protocol 2: In Vivo Treatment of Mice

This protocol provides a general guideline for the administration of this compound to mice to study its effects on gene expression in various tissues.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% Saline)

  • Syringes and needles for intraperitoneal (IP) injection

  • Animal housing and handling equipment

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Dosing Solution Preparation: Prepare the this compound dosing solution in the vehicle at the desired concentration. A typical dose is 25-50 mg/kg body weight.

  • Administration: Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection. A common regimen is twice daily for a period of 1 to 4 weeks.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice using an approved method.

    • Quickly dissect the tissues of interest (e.g., skeletal muscle, liver, heart).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

Protocol 3: Total RNA Extraction

This protocol is a general guideline for TRIzol-based RNA extraction from cultured cells or tissues.

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Homogenization:

    • Cells: Add 1 mL of TRIzol to the cell pellet or culture dish and pass the lysate through a pipette several times.

    • Tissues: Homogenize the frozen tissue in 1 mL of TRIzol using a mechanical homogenizer.

  • Phase Separation:

    • Incubate the homogenate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash:

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 4: RNA-Sequencing and Data Analysis

For a comprehensive, unbiased view of gene expression changes, RNA-sequencing is the recommended method.

Procedure:

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

Protocol 5: RT-qPCR Validation

It is crucial to validate the results from RNA-sequencing with a targeted gene expression analysis method like Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Primer Design and Validation: Design primers for the genes of interest. Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

    • Compare the fold changes obtained from RT-qPCR with the RNA-sequencing data to validate the findings.

Conclusion

This compound is a powerful research tool for investigating the molecular pathways that mimic the beneficial effects of exercise. The protocols outlined in this document provide a comprehensive guide for researchers to quantify the impact of this compound on gene expression. Rigorous and reproducible quantification of these changes is essential for elucidating the full therapeutic potential of this promising compound.

References

Application Notes and Protocols: Slu-PP-332 in Combination with Metabolic Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational compound Slu-PP-332, its mechanism of action, and its potential for use in combination with other metabolic research compounds. The information is intended for research purposes only.

This compound: A Potent ERRα Agonist and Exercise Mimetic

This compound is a synthetic small molecule that acts as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 = 98 nM)[1][2]. As an "exercise mimetic," this compound activates metabolic pathways that are typically induced by physical exercise[3][4][5].

Mechanism of Action:

This compound binds to and activates ERRα, a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. This activation leads to the upregulation of a cascade of genes involved in:

  • Mitochondrial Biogenesis: Increased formation of new mitochondria, the powerhouses of the cell.

  • Fatty Acid Oxidation: Enhanced burning of fats for energy.

  • Glucose Metabolism: Improved uptake and utilization of glucose.

  • Oxidative Phosphorylation: More efficient energy production within the mitochondria.

Key downstream targets of the this compound/ERRα pathway include Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and Uncoupling Proteins (UCPs) which are involved in thermogenesis.

Signaling Pathway of this compound

This compound Signaling Pathway SluPP332 This compound ERRa ERRα (Estrogen-Related Receptor alpha) SluPP332->ERRa Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) ERRa->PGC1a Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Glucose_Metabolism Glucose Metabolism PGC1a->Glucose_Metabolism Energy_Expenditure Increased Energy Expenditure Mitochondrial_Biogenesis->Energy_Expenditure Fatty_Acid_Oxidation->Energy_Expenditure Glucose_Metabolism->Energy_Expenditure

Caption: Signaling pathway of this compound via ERRα activation.

Preclinical Data for this compound (Standalone)

The following table summarizes key findings from preclinical studies on this compound in mouse models.

ParameterModelTreatment RegimenKey FindingsReference(s)
Endurance Normal-weight mice50 mg/kg, twice daily70% increase in running time and 45% increase in distance
Body Weight Obese miceTwice daily for 1 month12% loss of body weight and 10-fold less fat gain
Fat Mass Diet-induced obese mice50 mg/kg/day for 4 weeks20% reduction in fat mass
Fasting Glucose Diet-induced obese mice50 mg/kg/day for 4 weeks30% reduction in fasting glucose
Insulin Sensitivity Diet-induced obese mice50 mg/kg/day for 4 weeks50% improvement in insulin sensitivity
Mitochondrial DNA Skeletal muscle of mice50 mg/kg/day for 4 weeks2.5-fold increase in mitochondrial DNA content

This compound in Combination with Other Metabolic Research Compounds

Disclaimer: The following sections describe potential combinations of this compound with other metabolic research compounds. This information is based on theoretical synergistic effects derived from their mechanisms of action and anecdotal reports. Rigorous scientific studies validating these combinations are currently lacking. Researchers should exercise caution and conduct their own validation studies.

This compound and Metformin

Rationale for Combination:

Metformin is a widely used drug for type 2 diabetes that primarily acts by activating AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. The this compound/ERRα pathway and the metformin/AMPK pathway converge on several downstream targets, including PGC-1α, suggesting a potential for synergistic effects on mitochondrial function and overall metabolic health.

Hypothetical Signaling Pathway Interaction:

Slu-PP-332_Metformin_Pathway SluPP332 This compound ERRa ERRα SluPP332->ERRa Activates Metformin Metformin AMPK AMPK Metformin->AMPK Activates PGC1a PGC-1α ERRa->PGC1a Upregulates AMPK->PGC1a Activates Metabolic_Benefits Enhanced Metabolic Benefits (Glucose uptake, Fatty acid oxidation, Mitochondrial biogenesis) PGC1a->Metabolic_Benefits

Caption: Hypothetical synergistic action of this compound and Metformin.

This compound and GW501516 (Cardarine)

Rationale for Combination:

GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is another nuclear receptor that plays a critical role in fatty acid metabolism. There is evidence of crosstalk between the ERRα and PPAR signaling pathways, suggesting that co-activation could lead to a more robust enhancement of fatty acid oxidation and endurance than either compound alone.

Hypothetical Signaling Pathway Interaction:

Slu-PP-332_GW501516_Pathway SluPP332 This compound ERRa ERRα SluPP332->ERRa Activates GW501516 GW501516 (Cardarine) PPARd PPARδ GW501516->PPARd Activates Fatty_Acid_Metabolism_Genes Fatty Acid Metabolism Genes ERRa->Fatty_Acid_Metabolism_Genes Upregulates PPARd->Fatty_Acid_Metabolism_Genes Upregulates Enhanced_Endurance Enhanced Endurance and Fatty Acid Oxidation Fatty_Acid_Metabolism_Genes->Enhanced_Endurance

Caption: Hypothetical synergistic action of this compound and GW501516.

This compound and BAM-15

Rationale for Combination:

BAM-15 is a mitochondrial uncoupler that increases energy expenditure by dissipating the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. Combining a mitochondrial biogenesis stimulator like this compound with a mitochondrial uncoupler like BAM-15 could theoretically create a powerful synergistic effect: this compound increases the number of mitochondria, while BAM-15 makes them work harder, leading to a significant increase in overall energy expenditure.

Hypothetical Workflow for Synergistic Effect:

Slu-PP-332_BAM-15_Workflow SluPP332 This compound Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis SluPP332->Mitochondrial_Biogenesis BAM15 BAM-15 Mitochondrial_Uncoupling Mitochondrial Uncoupling BAM15->Mitochondrial_Uncoupling Increased_Energy_Expenditure Synergistically Increased Energy Expenditure Mitochondrial_Biogenesis->Increased_Energy_Expenditure Mitochondrial_Uncoupling->Increased_Energy_Expenditure

References

Best practices for handling and storing Slu-PP-332

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and experimental use of Slu-PP-332, a potent pan-agonist of the Estrogen-Related Receptors (ERRs) with particular affinity for ERRα. This compound serves as a valuable tool for investigating metabolic pathways, mitochondrial function, and cellular processes mimicking aerobic exercise.

Product Information

PropertyValueReference
Chemical Name 4-hydroxy-N'-[(Z)-naphthalen-2-ylmethylideneamino]benzamide[1]
CAS Number 303760-60-3[1]
Molecular Formula C₁₈H₁₄N₂O₂[1]
Molecular Weight 290.32 g/mol [1]
Appearance Solid[2]
Purity ≥98%

Mechanism of Action

This compound is a synthetic small molecule that functions as an agonist for all three Estrogen-Related Receptor (ERR) isoforms (α, β, and γ). It exhibits the highest potency for ERRα. ERRs are nuclear receptors that play a critical role in the regulation of cellular energy metabolism, mitochondrial biogenesis, and oxidative phosphorylation. By activating ERRs, this compound mimics the effects of aerobic exercise at a cellular level, leading to increased energy expenditure and fatty acid oxidation.

Signaling Pathway

The activation of ERRα by this compound initiates a signaling cascade that upregulates the expression of key metabolic genes. A significant downstream target is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria, enhanced fatty acid oxidation, and improved glucose metabolism.

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a induces Gene_Expression Target Gene Expression PGC1a->Gene_Expression upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Glucose_Metabolism Improved Glucose Metabolism Gene_Expression->Mitochondrial_Biogenesis Gene_Expression->Fatty_Acid_Oxidation Gene_Expression->Glucose_Metabolism

Caption: this compound signaling pathway.

Quantitative Data

ParameterValueCell Line/SystemReference
EC₅₀ for ERRα 98 nMHEK293 cells
EC₅₀ for ERRβ 230 nMHEK293 cells
EC₅₀ for ERRγ 430 nMHEK293 cells

Handling and Storage

Storage:

  • Lyophilized Powder: Store at -20°C for long-term stability (≥ 4 years).

  • Reconstituted Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Solubility:

  • DMSO: Soluble up to 100 mM.

  • Ethanol: Sparingly soluble.

Reconstitution: For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.2903 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Prepare aliquots to avoid repeated freeze-thaw cycles.

Safety Precautions: this compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).

Experimental Protocols

The following protocols are based on published preclinical studies and should be adapted as necessary for specific experimental designs.

In Vitro Studies: C2C12 Myocyte Culture

This protocol describes the treatment of C2C12 mouse myoblasts to assess the effects of this compound on gene expression and mitochondrial respiration.

Materials:

  • C2C12 mouse myoblasts

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Appropriate cell culture plates and reagents for downstream analysis (e.g., RNA extraction kits, mitochondrial stress test kits)

Procedure:

  • Cell Seeding: Seed C2C12 cells in appropriate culture plates at a density that allows for optimal growth during the experiment.

  • Cell Treatment: Once cells have reached the desired confluency, replace the growth medium with fresh medium containing this compound at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel at the same final concentration as the this compound treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

    • Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of ERR target genes (e.g., Pdk4).

    • Mitochondrial Respiration Assay: Measure oxygen consumption rates using a Seahorse XF Analyzer or similar instrument to assess mitochondrial function.

In_Vitro_Workflow Start Seed C2C12 Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Mito_Respiration Mitochondrial Respiration Analysis->Mito_Respiration

Caption: In vitro experimental workflow.
In Vivo Studies: Murine Models

This protocol provides a general guideline for the administration of this compound to mice to evaluate its effects on metabolic parameters and exercise endurance. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, final concentration of DMSO should be low)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Dosing Solution Preparation: Prepare the this compound dosing solution and the vehicle control solution under sterile conditions. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A common dosage used in studies is 25-50 mg/kg of body weight, administered once or twice daily.

  • Treatment Period: The duration of the treatment can vary depending on the study's objectives, ranging from a single dose to several weeks.

  • Monitoring and Analysis: Throughout the study, monitor the mice for changes in body weight, food intake, and overall health. At the end of the treatment period, various parameters can be assessed, including:

    • Metabolic Phenotyping: Glucose tolerance tests, insulin tolerance tests, and measurement of blood lipid profiles.

    • Exercise Endurance: Treadmill running tests to measure time to exhaustion and distance covered.

    • Tissue Analysis: Collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for histological analysis, gene expression studies, or measurement of mitochondrial DNA content.

In_Vivo_Workflow Start Acclimate Mice Dosing Administer this compound or Vehicle (i.p.) Start->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Monitoring->Dosing Daily Treatment Analysis Endpoint Analysis Monitoring->Analysis Metabolic Metabolic Phenotyping Analysis->Metabolic Endurance Exercise Endurance Analysis->Endurance Tissue Tissue Collection & Analysis Analysis->Tissue

Caption: In vivo experimental workflow.

References

Troubleshooting & Optimization

Slu-PP-332 Technical Support Center: Troubleshooting Unexpected Metabolic Study Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in metabolic studies involving Slu-PP-332.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you navigate your experiments.

Q1: Why am I not observing the expected metabolic effects, such as reduced fat mass or improved insulin sensitivity?

A: Lack of efficacy can stem from several factors related to the compound, protocol, or experimental model. A notable finding is that this compound's effects on glucose metabolism are most prominent in models of obesity; it did not significantly alter glucose tolerance in healthy, chow-fed mice in some studies.[1]

Potential CauseRecommended Troubleshooting Steps
Compound Integrity & Solubility Verify Solubility: this compound is insoluble in water and has limited solubility in ethanol.[2][3] It is sparingly to highly soluble in DMSO.[2][4] Ensure complete dissolution before administration. Cloudy solutions or precipitation indicate poor solubility. Check Formulation: For in vivo studies, consider formulations using PEG300, Tween-80, or corn oil to improve bioavailability. Storage: Store lyophilized powder at -20°C and reconstituted solutions as recommended (e.g., -80°C for long-term). Avoid repeated freeze-thaw cycles.
Dosage and Administration Review Dosage: Preclinical mouse studies reporting significant effects typically use doses between 25-50 mg/kg, administered twice daily via intraperitoneal (i.p.) injection. Lower doses may not be sufficient to induce a metabolic response. Confirm Administration Route: The most commonly published route is i.p. injection. If using oral administration, bioavailability may be different and require formulation optimization.
Experimental Model Model Appropriateness: The metabolic benefits of this compound, particularly improvements in glucose metabolism and insulin sensitivity, are most pronounced in diet-induced obesity (DIO) or genetic (e.g., ob/ob) models of metabolic syndrome. Effects may be less apparent in lean, healthy animals on a standard chow diet. Species Differences: Be aware that metabolic rates and drug responses can differ between species and even strains of mice.
Duration of Study Sufficient Treatment Period: Published studies with positive outcomes have treatment durations ranging from 12 days to 8 weeks. Short-term studies may not be sufficient to observe changes in fat mass or other chronic metabolic parameters.

Q2: My results show high variability between subjects. What are the potential causes?

A: High variability can obscure statistically significant findings. Consistency in compound preparation and administration is key.

Potential CauseRecommended Troubleshooting Steps
Inconsistent Dosing Accurate Volume: Use precision syringes and ensure consistent injection volumes based on individual animal weights. Solution Homogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound.
Biological Variability Acclimatization: Ensure all animals are properly acclimatized to the housing and handling conditions before the study begins. Baseline Measurements: Group animals based on baseline body weight and other relevant metabolic parameters to reduce inter-group variability.
Compound Stability Fresh Preparation: Prepare dosing solutions fresh if stability in the chosen vehicle is unknown. Some formulations should be used immediately after preparation for optimal results.

Q3: I'm observing unexpected physiological changes. What could be the reason?

A: this compound is a pan-ERR agonist, meaning it activates ERRα, ERRβ, and ERRγ. While its highest potency is for ERRα, activation of other isoforms could lead to effects beyond the primary metabolic pathways.

Potential CauseRecommended Monitoring & Investigation
Pan-ERR Agonism Off-Target Effects: Activation of ERRβ and ERRγ could be responsible for effects not directly linked to ERRα-mediated exercise mimicry. For example, ERRγ activation has been associated with cardiac hypertrophy in some preclinical models. Tissue-Specific Analysis: Conduct histological and molecular analysis of key tissues (e.g., heart, liver, kidney) to investigate potential off-target effects.
Dose-Related Toxicity Dose-Response Study: If unexpected effects are observed at high doses, perform a dose-response study to identify a therapeutic window with minimal side effects. Clinical Pathology: Monitor standard clinical markers (e.g., liver enzymes, kidney function tests) throughout the study.

Data Summary Tables

Table 1: Summary of this compound Efficacy in Preclinical Mouse Models

Model Dosage & Route Duration Key Quantitative Outcomes
Diet-Induced Obese Mice 50 mg/kg, i.p., twice daily 28 days Decreased body weight and fat mass; improved glucose tolerance.
ob/ob Mice 50 mg/kg, i.p., twice daily 12 days Reduced fat mass and improved insulin sensitivity.
Normal Chow-Fed Mice 50 mg/kg, i.p., twice daily 28 days Increased running endurance (distance and time); increased oxidative muscle fibers. No significant effect on glucose tolerance or insulin levels.

| Aged Mice | 25 mg/kg/day | 8 weeks | Inhibited age-related increases in albuminuria and kidney weights. |

Table 2: this compound Solubility Information

Solvent Reported Solubility Notes
DMSO Sparingly to 125 mg/mL Use fresh, non-hygroscopic DMSO for best results.
Ethanol Slightly soluble (0.1-1 mg/mL) Limited utility for high-concentration stock solutions.
Water Insoluble Not a suitable solvent.

| Bacteriostatic Water | Poor solubility | Not recommended; may result in precipitation. |

Experimental Protocols & Methodologies

Detailed Protocol: In Vivo Metabolic Study in a Diet-Induced Obesity (DIO) Mouse Model

  • Compound Preparation (Formulation Example):

    • Prepare a stock solution of this compound in 100% DMSO.

    • For a final dosing solution, prepare a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.

    • Add the this compound DMSO stock to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse at 10 mL/kg volume). Ensure the final DMSO concentration is low (e.g., ≤10%).

    • Vortex thoroughly to ensure a clear, homogenous solution. Prepare fresh daily.

  • Animal Model and Acclimatization:

    • Use male C57BL/6J mice, 8-10 weeks old.

    • Feed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

    • Acclimatize animals to handling and i.p. injections for one week prior to the start of the study.

  • Experimental Procedure:

    • Randomize mice into vehicle control and this compound treatment groups (n=8-10 per group).

    • Administer this compound (e.g., 50 mg/kg) or vehicle via i.p. injection twice daily for 28 days.

    • Monitor body weight and food intake 3-5 times per week.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): On day 21, fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Body Composition: At the end of the study, measure fat mass and lean mass using NMR or DEXA scan.

  • Terminal Endpoint Analysis:

    • At day 28, collect terminal blood samples for analysis of insulin, triglycerides, and cholesterol.

    • Harvest tissues (e.g., skeletal muscle, liver, adipose tissue) for gene expression (e.g., Pdk4) or histological analysis.

Visualizations: Pathways and Workflows

Slu_PP_332_Signaling_Pathway cluster_cell Skeletal Muscle Cell cluster_mito Mitochondrion Slu This compound ERR ERRα / PGC-1α Complex Slu->ERR Activates DNA Target Gene Promoters (e.g., Pdk4, CPT1B) ERR->DNA Binds & Induces Transcription Mito_Biogen Mitochondrial Biogenesis DNA->Mito_Biogen FAO Fatty Acid Oxidation (FAO)↑ DNA->FAO Metabolic_Effects Systemic Effects: • Fat Mass ↓ • Energy Expenditure ↑ • Insulin Sensitivity ↑ Mito_Biogen->Metabolic_Effects Leads to FAO->Metabolic_Effects Leads to

Caption: this compound signaling pathway in skeletal muscle.

Experimental_Workflow start Start: Select Animal Model (e.g., DIO Mice) acclimate Acclimatization & Baseline Measurements start->acclimate randomize Randomize into Groups (Vehicle vs. This compound) acclimate->randomize treatment Administer Treatment (e.g., 50 mg/kg i.p. BID for 28 days) randomize->treatment monitoring In-Life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Testing (e.g., GTT, ITT) treatment->metabolic_tests endpoint Terminal Endpoint (Tissue/Blood Collection) metabolic_tests->endpoint analysis Data Analysis & Interpretation endpoint->analysis Troubleshooting_Logic start Unexpected Result: No Metabolic Effect q1 Is the animal model appropriate? (e.g., Obese vs. Lean) start->q1 res1 Consider using a model of metabolic syndrome (e.g., DIO). Effects are less pronounced in healthy, lean animals. q1->res1 No q2 Is the dosage sufficient? (e.g., 25-50 mg/kg BID) q1->q2 Yes a1_yes Yes a1_no No res2 Increase dose to align with published effective ranges. q2->res2 No q3 Was the compound fully dissolved in an appropriate vehicle? q2->q3 Yes a2_yes Yes a2_no No res3 Review solubility data. Use recommended solvents (e.g., DMSO) and in vivo vehicles (e.g., PEG-based). Ensure a clear solution. q3->res3 No end If all checks pass, investigate compound purity or other experimental variables. q3->end Yes a3_yes Yes a3_no No

References

Slu-PP-332 Technical Support Center: Troubleshooting In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Slu-PP-332 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule that acts as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with its strongest activity at ERRα (EC50 of 98 nM).[1][2][3] It does not activate estrogen receptors. By activating ERRs, this compound stimulates metabolic pathways associated with aerobic exercise, leading to increased mitochondrial biogenesis, fatty acid oxidation, and energy expenditure. This makes it a compound of interest for studying metabolic health and as a potential exercise mimetic.

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic molecule with limited aqueous solubility. Vendor-supplied data indicates that it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and only slightly soluble in ethanol. Preparing a high-concentration stock solution in an appropriate organic solvent is the first critical step for its use in aqueous-based in vitro assays.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a fresh, high-purity grade of DMSO, as it is hygroscopic (absorbs water from the air), and absorbed water can significantly reduce the solubility of hydrophobic compounds.

Q4: I observed a precipitate after diluting my this compound DMSO stock into cell culture medium. What happened?

This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is much lower. The abrupt change in solvent environment causes the compound to exceed its solubility limit and precipitate.

Q5: Can components of my cell culture medium affect the solubility of this compound?

Yes. The high concentration of salts, amino acids, and proteins in cell culture media can reduce the solubility of a compound compared to its solubility in a simple buffer like PBS. Conversely, proteins in Fetal Bovine Serum (FBS), such as albumin, can sometimes bind to hydrophobic compounds and help keep them in solution. Therefore, solubility may differ between serum-free and serum-containing media.

Troubleshooting Guide: Precipitation Issues

Problem: My this compound precipitated immediately upon addition to my aqueous buffer or cell culture medium.

This guide provides a step-by-step workflow to diagnose and solve common precipitation issues.

G start Precipitation Observed Immediately check_stock Step 1: Verify Stock Solution Is it clear? Is concentration too high? start->check_stock remake_stock Remake stock at a lower concentration (e.g., 10 mM). Use fresh, anhydrous DMSO. Warm/sonicate if needed. check_stock->remake_stock Stock is cloudy or has precipitate optimize_dilution Step 2: Optimize Dilution Method check_stock->optimize_dilution Stock is clear remake_stock->check_stock dilution_actions Actions: 1. Pre-warm aqueous medium to 37°C. 2. Add stock drop-wise while vortexing. 3. Make intermediate dilutions in DMSO first. optimize_dilution->dilution_actions check_final_conc Step 3: Check Final Concentration dilution_actions->check_final_conc solubility_test Perform Kinetic Solubility Test (See Protocol 2.1) to find Max Soluble Concentration (MSC). check_final_conc->solubility_test use_excipients Step 4: Consider Formulation Aids (Advanced) solubility_test->use_excipients Working concentration > MSC success Solution is Clear Proceed with Experiment solubility_test->success Working concentration < MSC excipient_options Options: - Add serum (if compatible). - Use co-solvents (e.g., PEG-400). - Use solubilizers (e.g., Pluronic® F-68). use_excipients->excipient_options excipient_options->success

Caption: Troubleshooting workflow for this compound precipitation.
Problem: My this compound solution was initially clear but became cloudy or formed a precipitate over time during incubation.

This issue relates to the difference between kinetic and thermodynamic solubility. A solution can be kinetically soluble (appear dissolved) but thermodynamically unstable, meaning it is supersaturated and will precipitate over time to reach its true equilibrium (thermodynamic) solubility.

  • Cause: The initial working concentration of this compound is above its thermodynamic solubility limit in your specific medium, even if it is below the concentration that causes immediate precipitation.

  • Solution: The most effective solution is to lower the final concentration of this compound in your experiment to a level at or below its maximum thermodynamic solubility. The kinetic solubility test (Protocol 2.1) with an extended incubation time (e.g., 24 hours) can help determine this limit.

Data Presentation: Solubility of this compound

The following tables summarize solubility data for this compound based on information from chemical suppliers and general principles for similar compounds.

Table 1: General Solubility in Common Solvents

SolventSolubilityConcentration RangeNotes
DMSO Sparingly Soluble1 - 10 mg/mLUse of ultrasound and warming to 37°C can aid dissolution.
Ethanol Slightly Soluble0.1 - 1 mg/mLMay not be suitable for high-concentration stock solutions.
Water Insoluble< 0.1 mg/mLNot a suitable solvent.
PBS (pH 7.4) Insoluble< 0.1 mg/mLNot a suitable solvent.

Table 2: Example Kinetic Solubility in Cell Culture Media (Note: These are representative values. Actual solubility should be determined experimentally using Protocol 2.1.)

MediumMax Soluble Concentration (1 hr @ 37°C)Max Soluble Concentration (24 hr @ 37°C)
DMEM + 10% FBS ~25 µM~10 µM
RPMI + 10% FBS ~20 µM~8 µM
Serum-Free Medium ~5 µM~1 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound (MW: 290.32 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 290.32 g/mol )) * 1,000,000 = 344.4 µL

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C. Visually inspect against a light source to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2.1: Determining Maximum Kinetic Solubility in Cell Culture Medium

This protocol helps you find the highest concentration of this compound that can be used in your specific medium without precipitation.

  • Prepare Dilutions: Prepare a serial dilution of your 10 mM this compound stock solution in 100% DMSO (e.g., from 10 mM down to 100 µM).

  • Add to Medium: In a clear 96-well plate, add 198 µL of your target cell culture medium (pre-warmed to 37°C) to each well.

  • Spike with Compound: Add 2 µL of each DMSO dilution to the medium-containing wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. Also include a "vehicle control" well with 2 µL of 100% DMSO.

  • Incubate: Incubate the plate at 37°C in a humidified incubator.

  • Inspect for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 1 hour, 4 hours, 24 hours). You can also use a plate reader to measure light scattering at 600-650 nm as a quantitative measure of turbidity.

  • Determine MSC: The highest concentration that remains clear and free of precipitate after your desired experimental duration is the Maximum Soluble Concentration (MSC) . Your final experimental concentrations should not exceed this value.

Mandatory Visualizations

G slu This compound err ERRα / β / γ (Nuclear Receptors) slu->err Agonist Binding pgc1a PGC-1α (Coactivator) err->pgc1a Recruitment genes Target Gene Expression (e.g., PDK4, CPT1B) pgc1a->genes Upregulation mito Mitochondrial Biogenesis genes->mito fao Fatty Acid Oxidation genes->fao energy Increased Energy Expenditure genes->energy

Caption: Simplified signaling pathway of this compound action.

G cluster_solubility Solubility Status cluster_concentration Effective Drug Concentration cluster_results Experimental Outcome soluble Soluble (Below MSC) accurate_conc Accurate & Known soluble->accurate_conc precipitated Precipitated (Above MSC) inaccurate_conc Inaccurate & Reduced precipitated->inaccurate_conc valid_results Valid & Reproducible Data accurate_conc->valid_results invalid_results Invalid & Non-reproducible Data (e.g., loss of potency) inaccurate_conc->invalid_results

Caption: Logical relationship between solubility and experimental validity.

References

Slu-PP-332 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Slu-PP-332 and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that functions as a pan-agonist for Estrogen-Related Receptors (ERRs), with its highest potency for ERRα.[1][2][3][4][5] It is classified as an "exercise mimetic" because it activates metabolic pathways involved in energy expenditure and fatty acid oxidation, similar to the effects of physical exercise. The primary mechanism involves the activation of the PGC-1α/ERRα signaling axis, which leads to increased mitochondrial biogenesis and function.

Q2: What are the known on-target effects of this compound in preclinical models?

In animal studies, this compound has been shown to increase endurance, boost metabolism, and reduce fat mass without altering appetite or food intake. It promotes a shift towards more oxidative muscle fibers and enhances mitochondrial respiration in skeletal muscle cells. Preclinical studies have also demonstrated its potential to improve cardiac function in heart failure models, reduce inflammation in aging kidneys, and reverse hepatic steatosis.

Q3: Is this compound selective for Estrogen-Related Receptors (ERRs)?

Yes, this compound is selective for ERRs and has been shown to not activate other nuclear receptors like Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ). It is a pan-ERR agonist, meaning it activates all three ERR isoforms (α, β, and γ), with a preference for ERRα.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Poor Cell Viability in In Vitro Experiments

Possible Cause:

  • High Concentration of Vehicle (DMSO): this compound is often dissolved in DMSO for in vitro use. High final concentrations of DMSO can be toxic to cells.

  • Compound Degradation: Improper storage can lead to the degradation of this compound.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle-only control group in your experiment to assess the effect of the solvent on cell viability.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed cytotoxic levels, typically recommended to be below 1%.

  • Proper Storage: Store the lyophilized powder and stock solutions as recommended. Stock solutions are typically stored at -20°C for the short term (months) and -80°C for the long term (up to 6 months).

  • Confirm Compound Integrity: If you suspect degradation, consider obtaining a new batch of the compound and verifying its purity.

Issue 2: Inconsistent or No Effect on Target Gene Expression (e.g., Pdk4)

Possible Cause:

  • Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines.

  • Incorrect Treatment Duration: The time required to observe changes in gene expression can vary.

  • Low ERRα Expression: The cell line being used may not express sufficient levels of ERRα for a robust response.

Troubleshooting Steps:

  • Dose-Response Experiment: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. Concentrations used in C2C12 myocytes have ranged up to 5 μM.

  • Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for observing changes in your target gene expression.

  • Confirm ERRα Expression: Verify the expression of ERRα in your cell line at the mRNA and/or protein level.

Issue 3: Observing Potential Off-Target Effects in In Vivo Studies (e.g., Cardiac Hypertrophy, Hepatotoxicity)

Possible Cause:

  • High Dosage: While some studies report no adverse effects with this compound, pan-ERR agonists, in general, have been associated with cardiac hypertrophy and elevated liver enzymes (ALT/AST) at higher doses.

  • Long-Term Administration: The long-term effects of this compound have not been fully characterized.

Troubleshooting Steps:

  • Dose Optimization: If you observe signs of toxicity, consider reducing the dosage. Published preclinical studies have used doses in the range of 25-50 mg/kg administered intraperitoneally twice daily.

  • Monitor Organ Function: Regularly monitor cardiac and liver function throughout the study. This can include echocardiography for cardiac function and blood tests for liver enzymes.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of the heart and liver to assess for any morphological changes.

  • Consider Isoform-Specific Effects: The observed effects may be mediated by different ERR isoforms. For instance, cardioprotection in some models has been primarily linked to ERRγ activation.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
ERRα EC50-98 nM
ERRβ EC50-230 nM
ERRγ EC50-430 nM
Effective ConcentrationC2C12 myocytes0-5 μM

Table 2: In Vivo Dosing and Administration of this compound in Mice

ParameterDetailsReference
Dosage 25-50 mg/kg body weight
Administration Route Intraperitoneal (i.p.) injection
Frequency Twice daily
Treatment Duration 12 to 28 days
Vehicle/Formulation Soluble in DMSO; can be diluted in corn oil or prepared as a suspension with 0.5% CMC Na.

Experimental Protocols

1. In Vitro Treatment of C2C12 Myocytes

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0-5 μM). Ensure the final DMSO concentration is below 1%.

  • Treatment: Treat the cells for the desired duration (e.g., 24 hours for gene expression analysis).

  • Analysis: Harvest cells for downstream analysis, such as qRT-PCR to measure the expression of target genes like Pdk4.

2. In Vivo Administration in Mice

  • Animal Model: Use appropriate mouse models, such as diet-induced obese mice or ob/ob mice.

  • Compound Formulation:

    • For injection: Dissolve this compound in a vehicle such as a mixture of DMSO and corn oil (e.g., 10:90 ratio).

    • For oral gavage (suspension): Suspend this compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC Na).

  • Administration: Administer this compound via intraperitoneal injection at a dose of 25-50 mg/kg, twice daily.

  • Monitoring: Monitor body weight, food intake, and relevant metabolic parameters throughout the study.

  • Tissue Collection: At the end of the study, collect blood and tissues for further analysis (e.g., blood lipid profile, liver enzymes, gene expression in skeletal muscle).

Visualizations

Slu_PP_332_Signaling_Pathway cluster_Slu_PP_332 This compound Action cluster_Nuclear_Events Nuclear Events cluster_Cellular_Response Cellular Response This compound This compound ERRa ERRα This compound->ERRa Agonist PGC1a PGC-1α ERRa->PGC1a Induces Expression TargetGenes Target Genes (e.g., Pdk4, CPT1B, COX4I1) ERRa->TargetGenes Activates Transcription PGC1a->ERRa Co-activates PGC1a->TargetGenes Co-activates Transcription MitoBiogenesis Mitochondrial Biogenesis TargetGenes->MitoBiogenesis FAO Fatty Acid Oxidation TargetGenes->FAO EnergyExp Increased Energy Expenditure MitoBiogenesis->EnergyExp FAO->EnergyExp

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow cluster_InVitro In Vitro Troubleshooting cluster_InVivo In Vivo Troubleshooting Start Experiment Start: Unexpected Result CheckInVitro In Vitro Issue? Start->CheckInVitro CheckInVivo In Vivo Issue? CheckInVitro->CheckInVivo No Cytotoxicity Cytotoxicity? CheckInVitro->Cytotoxicity Yes Toxicity Toxicity Observed? (Cardiac/Hepatic) CheckInVivo->Toxicity Yes End Problem Resolved CheckInVivo->End No NoEffect No Effect? Cytotoxicity->NoEffect No CheckVehicle Check Vehicle Control & DMSO Concentration Cytotoxicity->CheckVehicle Yes DoseResponse Perform Dose-Response & Time-Course NoEffect->DoseResponse Yes CheckStorage Verify Compound Storage & Integrity CheckVehicle->CheckStorage CheckStorage->End CheckERR Confirm ERRα Expression DoseResponse->CheckERR CheckERR->End OptimizeDose Optimize Dosage Toxicity->OptimizeDose Monitor Monitor Organ Function OptimizeDose->Monitor Histo Perform Histopathology Monitor->Histo Histo->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Slu-PP-332 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Slu-PP-332 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα.[1][2] It is considered an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance.[3][4] The primary mechanism of action involves binding to and activating ERRα, which then recruits coactivators, most notably Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This complex then acts as a transcription factor to upregulate genes involved in mitochondrial biogenesis, fatty acid oxidation, and cellular respiration.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on available data, a good starting point for most cell-based assays is in the low micromolar range. For example, in C2C12 myoblasts, concentrations between 0 and 5 µM have been shown to increase the expression of the ERR target gene, Pdk4. For reporter assays in HEK293 cells, the EC50 for ERRα activation is 98 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve this compound?

This compound has poor solubility in water. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For subsequent use in cell culture, the DMSO stock solution should be diluted in culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

High concentrations of this compound can be cytotoxic. In a study using human myoblasts, the half-inhibitory concentration (IC50) was found to be between 1 x 10⁻³ M and 2.5 x 10⁻³ M (1-2.5 mM) as determined by an MTS assay. It is crucial to determine the cytotoxic threshold in your specific cell line by performing a cell viability assay with a range of this compound concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the culture medium upon addition of this compound. - Poor solubility of this compound in aqueous solutions.- The final concentration of this compound is too high.- Insufficient mixing.- Ensure the this compound is fully dissolved in DMSO before diluting in culture medium.- Vortex the stock solution before making dilutions.- When diluting, add the this compound stock solution to the culture medium and mix immediately and thoroughly.- Perform a serial dilution to reach the final concentration.- If precipitation persists, consider lowering the final concentration of this compound.
No observable effect on target gene expression or signaling pathway activation. - The concentration of this compound is too low.- The incubation time is too short.- The cells are not responsive to this compound.- The compound has degraded.- Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time; for gene expression changes, 24-48 hours is a common starting point.- Verify the expression of ERRα in your cell line.- Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C).
High levels of cell death observed in treated wells. - this compound concentration is above the cytotoxic threshold for the cell line.- The final DMSO concentration is too high.- Determine the IC50 of this compound for your cell line using a cell viability assay (e.g., MTS or LDH assay) and use concentrations well below this value.- Ensure the final concentration of DMSO in the culture medium is non-toxic (ideally ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity.
Inconsistent results between experiments. - Variability in cell seeding density.- Inconsistent preparation of this compound working solutions.- Variation in incubation times.- Cell line passage number is too high.- Maintain consistent cell seeding densities for all experiments.- Prepare fresh working solutions of this compound for each experiment from a validated stock solution.- Standardize all incubation times.- Use cells within a consistent and low passage number range.

Quantitative Data Summary

Table 1: Effective Concentrations and EC50/IC50 Values for this compound

Cell LineAssayParameterValueReference
HEK293Reporter AssayERRα EC5098 nM
HEK293Reporter AssayERRβ EC50230 nM
HEK293Reporter AssayERRγ EC50430 nM
C2C12 MyocytesGene Expression (Pdk4)Effective Concentration Range0 - 5 µM
Human MyoblastsMTS AssayIC501 - 2.5 mM

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is adapted from standard MTS assay procedures to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom tissue culture plates

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of ERRα Target Gene Expression (e.g., PDK4)

This protocol outlines the steps to detect changes in the protein expression of an ERRα target gene.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-PDK4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24-48 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Slu_PP_332_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Slu_PP_332 This compound ERRa_inactive Inactive ERRα Slu_PP_332->ERRa_inactive Binds and Activates ERRa_active Active ERRα ERRa_inactive->ERRa_active Translocates to Nucleus Complex ERRα/PGC-1α Complex ERRa_active->Complex PGC1a PGC-1α PGC1a->Complex Coactivator Recruitment DNA DNA (ERRE) Complex->DNA Binds to ERRE Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Mito_biogenesis Mitochondrial Biogenesis mRNA->Mito_biogenesis FAO Fatty Acid Oxidation mRNA->FAO Respiration Cellular Respiration mRNA->Respiration

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_seeding 1. Seed Cells Slu_PP_332_prep 2. Prepare this compound (dissolve in DMSO) Cell_treatment 3. Treat Cells with This compound Slu_PP_332_prep->Cell_treatment Viability_assay 4a. Cell Viability Assay (e.g., MTS) Cell_treatment->Viability_assay Western_blot 4b. Western Blot (for target proteins) Cell_treatment->Western_blot Reporter_assay 4c. Reporter Assay (for ERRα activity) Cell_treatment->Reporter_assay Data_analysis 5. Analyze Data Viability_assay->Data_analysis Western_blot->Data_analysis Reporter_assay->Data_analysis

Caption: General experimental workflow.

References

Navigating In Vivo Studies with Slu-PP-332: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To support the growing research interest in the novel exercise mimetic Slu-PP-332, this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address the inherent variability in in vivo experiments and promote reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the strongest activity observed at ERRα.[1][2] It is often referred to as an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance training.[3][4] The primary mechanism involves binding to ERRs, which in turn regulate gene expression related to mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[5]

Q2: What are the most common sources of variability in in vivo experiments with this compound?

A2: Variability in in vivo studies can stem from biological, environmental, and procedural factors. For this compound, key sources may include:

  • Biological: Animal strain, age, sex, and baseline metabolic state can significantly influence outcomes.

  • Drug Formulation and Administration: Inconsistent preparation of the dosing solution, leading to variations in concentration or stability, can be a major factor. The precision of the administration technique, such as intraperitoneal injections, is also critical.

  • Environmental Stressors: Factors like cage density, lighting, noise, and even the gender of animal handlers can affect animal physiology and response to treatment.

  • Circadian Rhythm: The timing of dosing and measurements should be consistent to account for natural diurnal variations in metabolism.

Q3: How should I prepare and administer this compound for in vivo studies?

A3: Based on preclinical studies, this compound is typically administered via intraperitoneal (i.p.) injection. It is sparingly soluble in DMSO and slightly soluble in ethanol. A common approach is to dissolve the compound in a vehicle suitable for i.p. injection, ensuring the final concentration of the solvent is well-tolerated by the animals. It is crucial to maintain consistency in the vehicle and preparation method across all experimental groups.

Q4: Are there any known off-target effects or toxicity concerns with this compound?

A4: this compound is a non-selective ERR agonist, meaning it also activates ERRβ and ERRγ, though with lower potency than ERRα. While preclinical trials have not reported significant toxicity, pan-ERR activity raises theoretical concerns about off-target effects, such as potential cardiac hypertrophy and hepatotoxicity, that require careful monitoring. Long-term safety data is not yet available.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in metabolic endpoints (e.g., blood glucose, body weight) 1. Inconsistent food intake.2. Variation in animal baseline metabolic status.3. Improper randomization of animals.4. Circadian rhythm disruption.1. Monitor food intake daily for all animals.2. Acclimate animals for a sufficient period before the study begins and stratify them into treatment groups based on baseline body weight and blood glucose levels.3. Use a proper randomization technique to assign animals to groups.4. Perform dosing and measurements at the same time each day.
Inconsistent or lower-than-expected drug efficacy 1. Improper drug formulation or storage.2. Inaccurate dosing.3. Degradation of the compound.1. Ensure this compound is fully dissolved in the vehicle. Prepare fresh dosing solutions regularly and store them appropriately, protected from light.2. Use calibrated equipment for dosing. For i.p. injections, ensure proper technique to avoid injection into the gut or subcutaneous space.3. Verify the purity and stability of your this compound batch.
Unexpected adverse events or animal stress 1. Vehicle toxicity.2. High injection volume.3. Stress from handling and injection procedure.1. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.2. Keep injection volumes consistent and within recommended limits for the animal model.3. Handle animals gently and consistently. Consider habituating animals to the handling and injection procedure before the study starts.

Signaling Pathway and Experimental Workflow

Slu_PP_332_Signaling_Pathway cluster_outcomes Physiological Outcomes Slu_PP_332 This compound ERRa ERRα (Nuclear Receptor) Slu_PP_332->ERRa Binds and Activates PGC1a PGC-1α ERRa->PGC1a Upregulates Gene_Expression Target Gene Expression (e.g., CPT1B, COX4I1, Pdk4) PGC1a->Gene_Expression Co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Glucose_Metabolism ↑ Glucose Metabolism Gene_Expression->Glucose_Metabolism Energy_Expenditure ↑ Energy Expenditure Mitochondrial_Biogenesis->Energy_Expenditure Fatty_Acid_Oxidation->Energy_Expenditure Physiological_Outcomes Physiological Outcomes Glucose_Metabolism->Physiological_Outcomes Energy_Expenditure->Physiological_Outcomes Endurance ↑ Exercise Endurance Fat_Mass ↓ Fat Mass Insulin_Sensitivity ↑ Insulin Sensitivity

Caption: this compound signaling pathway.

In_Vivo_Experimental_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation baseline Baseline Measurements (Body Weight, Blood Glucose) acclimation->baseline randomization Randomization & Grouping baseline->randomization treatment Treatment Phase (Vehicle or this compound) randomization->treatment monitoring Daily Monitoring (Health, Body Weight, Food Intake) treatment->monitoring interim Interim Metabolic Tests (e.g., GTT, ITT) monitoring->interim endpoint Endpoint (Tissue Collection, Gene Expression) monitoring->endpoint End of Study interim->monitoring analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Generalized workflow for this compound in vivo experiments.

Summary of Preclinical In Vivo Data

Model Dose and Duration Key Outcomes Reference
Diet-Induced Obese Mice50 mg/kg, i.p., twice daily for 28 days- Reduced fat mass gain- Improved glucose tolerance- Increased energy expenditure
ob/ob Mice50 mg/kg, i.p., twice daily for 12 days- Reduced body weight and fat mass- Improved glucose metabolism
C57BL/6J Mice (Normal Chow)50 mg/kg, i.p., twice daily for 28 days- Increased type IIa oxidative muscle fibers- Enhanced exercise endurance (running distance and time),
Mouse Model of Age-Related Kidney Dysfunction25 mg/kg per day for 8 weeks- Inhibited age-related increases in albuminuria and kidney weights

Detailed Experimental Protocol: Metabolic Study in Diet-Induced Obese Mice

1. Animal Model:

  • Species/Strain: Male C57BL/6J mice, 8 weeks of age.

  • Diet: High-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

2. Acclimation:

  • House animals in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment.

  • Provide ad libitum access to the high-fat diet and water.

3. This compound Formulation:

  • Compound: this compound powder.

  • Vehicle: Prepare a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final vehicle composition should be optimized for solubility and tolerability.

  • Preparation: Dissolve this compound in the vehicle to a final concentration for a dosing volume of 5-10 mL/kg. Prepare fresh solutions regularly (e.g., weekly) and store at 4°C, protected from light.

4. Experimental Design:

  • Baseline Measurements: Measure body weight and fasting blood glucose for all animals.

  • Randomization: Stratify animals based on body weight and fasting blood glucose to ensure homogenous groups.

  • Groups:

    • Group 1: Vehicle control (i.p. injection, twice daily).

    • Group 2: this compound (e.g., 50 mg/kg, i.p. injection, twice daily).

  • Duration: 28 days.

5. Procedures:

  • Dosing: Administer injections at the beginning of the light cycle and the beginning of the dark cycle.

  • Monitoring: Record body weight and food intake daily. Monitor animal health for any adverse reactions.

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): Perform a GTT on Day 21. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for analysis of lipids and insulin.

    • Harvest tissues (e.g., skeletal muscle, liver, adipose tissue), snap-freeze in liquid nitrogen, and store at -80°C for subsequent gene expression or protein analysis.

    • Measure fat and lean mass using NMR (e.g., Bruker BioSpinLF50).

6. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare outcomes between the vehicle and this compound treated groups. Data should be presented as mean ± SEM.

This guide is intended to provide a starting point for researchers working with this compound. Careful planning, consistent execution, and thorough monitoring are essential to minimize variability and generate robust, reproducible data.

References

Slu-PP-332 assay interference and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Slu-PP-322. Our aim is to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Slu-PP-332 and what is its primary mechanism of action?

This compound is a synthetic small molecule that functions as a potent agonist for the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 ≈ 98 nM).[1][2][3] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with endurance training.[4] Its primary mechanism involves binding to the ligand-binding domain of ERRα, which in turn recruits coactivators like PGC-1α.[1] This action stimulates the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and cellular respiration.

Q2: What are the most common assays used to measure this compound activity?

The activity of this compound is typically assessed using a variety of biochemical and cell-based assays, including:

  • Luciferase Reporter Gene Assays: These are commonly performed in cell lines such as HEK293, which are engineered to express ERRα and a luciferase reporter gene. An increase in luciferase activity indicates agonist activity.

  • Coactivator Recruitment Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the ligand-dependent interaction between ERRα and a coactivator peptide.

  • Mitochondrial Respiration Assays: Cellular assays, for instance using C2C12 myoblasts, are employed to measure changes in oxygen consumption and mitochondrial function in response to this compound treatment.

  • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the upregulation of ERRα target genes, such as Pdk4, in cells treated with this compound.

Q3: My dose-response curve for this compound has an unusually steep Hill slope. What could be the cause?

An unusually steep Hill slope in a dose-response curve is often a tell-tale sign of compound aggregation. This compound has poor aqueous solubility and is known to be only sparingly soluble in DMSO and slightly soluble in ethanol, which increases its propensity to form aggregates in aqueous assay buffers. These aggregates can non-specifically inhibit or activate proteins, leading to artifacts that do not represent true one-to-one binding.

Q4: I am observing high background fluorescence in my cell-based assay when using this compound. What are the potential causes and solutions?

High background fluorescence can stem from several sources. This compound itself, due to its chemical structure containing aromatic rings, may possess intrinsic fluorescence (autofluorescence). Additionally, interference can arise from the assay media or the cells themselves. To address this, consider the troubleshooting steps outlined in the guide for "Fluorescence Interference."

Q5: How can I be sure that the observed activity of this compound is specific to ERRα activation?

To confirm the specificity of this compound's effects, several control experiments are recommended:

  • Use of an Antagonist: Co-treatment of your cells with a known ERRα antagonist, such as XCT790, should reverse the effects of this compound.

  • Knockdown/Knockout Models: Employing siRNA to knock down ERRα expression or using ERRα knockout cell lines should abolish the activity of this compound.

  • Counter-Screens: Test this compound in assays for other nuclear receptors to check for off-target activity.

  • Orthogonal Assays: Confirm your findings using a different assay format that relies on an alternative detection method.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • Inconsistent results between experiments.

  • Unusually steep Hill slopes in dose-response curves.

  • Activity is sensitive to the concentration of the target protein.

  • Activity is lost or significantly reduced in the presence of non-ionic detergents.

Underlying Cause: this compound has low aqueous solubility and a high lipophilicity (LogP ≈ 3.2-3.8), making it prone to forming colloidal aggregates in aqueous buffers, especially at higher concentrations. These aggregates can non-specifically sequester or denature proteins, leading to false-positive or false-negative results.

Mitigation Strategies:

StrategyDescriptionRecommended Concentration/Action
Include Detergents Add a non-ionic detergent to the assay buffer to disperse aggregates.0.01% - 0.1% Triton X-100 or Tween-20
Increase Protein Conc. Add a carrier protein like Bovine Serum Albumin (BSA) to the buffer.0.1 - 1 mg/mL BSA
Centrifugation Centrifuge the assay plate before reading to pellet larger aggregates.1000 x g for 10-15 minutes
Solubility Check Visually inspect the compound stock and diluted solutions for precipitation.Prepare fresh dilutions for each experiment
Dynamic Light Scattering Directly test for the presence of aggregates in solution.Characterize compound behavior in assay buffer
Issue 2: Fluorescence Interference

Symptoms:

  • High background signal in wells containing this compound but no fluorescent probe.

  • Quenching of the fluorescent signal at high concentrations of this compound.

  • Atypical signal distribution in fluorescence microscopy images.

Underlying Cause: The chemical structure of this compound, containing a naphthalene group, may cause it to be intrinsically fluorescent (autofluorescent), especially when excited with UV or blue light. This can interfere with assays using fluorophores that have overlapping excitation or emission spectra.

Mitigation Strategies:

StrategyDescriptionRecommended Action
Run Controls Include wells with this compound alone to quantify its background signal.Subtract the average background from all data points.
Use Red-Shifted Dyes Switch to fluorophores that excite and emit at longer wavelengths (>600 nm).Reduces the likelihood of spectral overlap with the compound.
Optimize Filters Use narrow bandpass filters to specifically detect the probe's signal.Minimizes bleed-through from compound autofluorescence.
Change Assay Readout Switch to a non-fluorescence-based method, such as a luminescence or absorbance assay.Provides an orthogonal method to validate hits.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with your standard formulation and another supplemented with 0.01% Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard biochemical or cell-based assay in parallel using both buffer conditions.

  • Generate dose-response curves for this compound in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift in the EC50/IC50 value or a complete loss of activity in the presence of Triton X-100 strongly suggests that the initial result was an artifact of aggregation.

Protocol 2: Autofluorescence Profiling

Objective: To quantify the intrinsic fluorescence of this compound.

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, matching the concentrations used in your primary assay.

  • Dispense the dilutions into the wells of a microplate.

  • In parallel, prepare wells containing only the assay buffer (blank).

  • Read the plate on a fluorescence plate reader using the same excitation and emission filter sets as your primary assay.

  • Interpretation: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the blank, the compound is autofluorescent under your experimental conditions. This background signal should be subtracted from your primary assay data.

Visualizations

Slu_PP_332_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Slu_PP_332 This compound ERRa_inactive ERRα (Inactive) Slu_PP_332->ERRa_inactive Binds ERRa_active ERRα (Active) ERRa_inactive->ERRa_active Conformational Change PGC1a PGC-1α ERRa_active->PGC1a Recruits ERRa_PGC1a_complex ERRα/PGC-1α Complex ERRa_active->ERRa_PGC1a_complex PGC1a->ERRa_PGC1a_complex DNA Estrogen-Related Response Element (ERRE) on DNA ERRa_PGC1a_complex->DNA Binds to Target_Genes Target Gene Transcription (e.g., Pdk4, CPT1B) DNA->Target_Genes Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation Target_Genes->FAO

Caption: Signaling pathway of this compound activation of ERRα.

Interference_Troubleshooting_Workflow Start Anomalous Assay Result (e.g., steep curve, high background) Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Check_Fluorescence Is Fluorescence Interference Suspected? Check_Aggregation->Check_Fluorescence No Detergent_Assay Run Detergent Counter-Screen Check_Aggregation->Detergent_Assay Yes Autofluorescence_Assay Profile Compound Autofluorescence Check_Fluorescence->Autofluorescence_Assay Yes Specific_Activity Result Likely Represents Specific Biological Activity. Proceed with validation. Check_Fluorescence->Specific_Activity No Aggregation_Confirmed Result is an Aggregation Artifact. Mitigate with detergents/BSA. Detergent_Assay->Aggregation_Confirmed Fluorescence_Confirmed Result has Fluorescence Interference. Subtract background or use red-shifted dyes. Autofluorescence_Assay->Fluorescence_Confirmed

References

Navigating the Nuances of Slu-PP-332: A Technical Guide to Interpreting Conflicting Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common questions and conflicting data points arising from preclinical studies of Slu-PP-332, a synthetic agonist of the estrogen-related receptors (ERRs). As an "exercise mimetic," this compound has garnered significant interest for its potential in treating metabolic disorders. However, understanding the nuances in the data is critical for advancing research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the strongest activity reported at ERRα.[1][2] Unlike typical estrogen receptors, ERRs do not have a known natural ligand and act as key regulators of cellular energy metabolism.[3] By binding to and activating ERRs, particularly ERRα, this compound stimulates gene expression programs involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism, thereby mimicking the physiological effects of endurance exercise.[4][5]

Q2: There appear to be conflicting reports on the effect of this compound on insulin sensitivity. Can you clarify?

This is a critical point of discussion in the available literature. Preclinical studies have presented seemingly contradictory findings regarding insulin sensitivity. One key study in diet-induced obese (DIO) mice noted that while this compound treatment led to decreased fasting plasma glucose and insulin levels, as well as a reduction in adipocyte size (all indicators of improved insulin sensitivity), there was no significant alteration in the insulin tolerance test (ITT).

This discrepancy suggests that this compound's metabolic benefits may not be directly mediated through classical insulin signaling pathways. The improvements in glucose homeostasis may be a secondary effect of increased energy expenditure and fatty acid utilization in skeletal muscle. Further investigation into AKT phosphorylation in skeletal muscle in response to insulin showed only a trend towards an increase, which was not statistically significant, further supporting the idea of an insulin-independent mechanism for some of its effects.

Q3: What are the reported effects of this compound on cardiac tissue?

Studies have investigated the effects of this compound on the heart, with some seemingly contradictory outcomes. Research has shown that this compound can improve ejection fraction and reduce cardiac fibrosis in mouse models of heart failure. However, the same research indicated that it did not prevent cardiac hypertrophy (an increase in the size of the heart muscle). This suggests that while this compound may offer protective metabolic benefits to the heart muscle, it may not address all pathological aspects of cardiac remodeling. The pan-ERR activity of this compound has raised some concerns about the potential for off-target effects like cardiac hypertrophy.

Troubleshooting Experimental Discrepancies

When encountering conflicting data in your own this compound experiments, consider the following variables that may influence outcomes:

  • Animal Model: The metabolic state of the animal model (e.g., diet-induced obesity vs. genetic obesity models like ob/ob mice) can significantly impact the observed effects of this compound.

  • Dosage and Administration Route: Dosages in preclinical studies have ranged from 25 to 50 mg/kg, typically administered via intraperitoneal (i.p.) injection twice daily. The pharmacokinetics and bioavailability of this compound are not yet fully characterized, and variations in dosing can lead to different results.

  • Duration of Treatment: The length of the treatment period can influence the observed metabolic adaptations. Short-term versus long-term administration may result in different physiological responses.

  • Specific Assays Used: As highlighted by the conflicting insulin sensitivity data, the choice of experimental assay is crucial. Relying on a single metric may not provide a complete picture of the compound's effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicle ControlThis compound (50 mg/kg/day)Percent ChangeReference
Fat MassBaselineReduced by 20%-20%
Fasting GlucoseBaselineReduced by 30%-30%
Insulin SensitivityBaselineImproved by 50%+50%
Fatty Acid OxidationBaselineIncreased by 40%+40%
Skeletal Muscle Mitochondrial DNABaselineIncreased by 2.5-fold+150%

Table 2: Effects of this compound on Endurance in Normal-Weight Mice

ParameterVehicle ControlThis compoundPercent ImprovementReference
Running TimeBaselineIncreased by 70%+70%
Running DistanceBaselineIncreased by 45%+45%

Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model

  • Animals: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), commonly 60% kcal from fat, for a specified period (e.g., 8 weeks) to induce obesity and insulin resistance.

  • Treatment: this compound is dissolved in a suitable vehicle and administered, for example, at 50 mg/kg via intraperitoneal injection twice daily for a duration of 28 days.

  • Metabolic Analyses: Throughout the study, parameters such as body weight, food intake, fat mass (e.g., using EchoMRI), and glucose and insulin levels are monitored. Glucose and insulin tolerance tests are also performed.

2. Insulin Tolerance Test (ITT)

  • Purpose: To assess peripheral insulin sensitivity.

  • Procedure:

    • Mice are fasted for a short period (e.g., 4-6 hours).

    • A baseline blood glucose measurement is taken from the tail vein.

    • A bolus of insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.

    • Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Interpretation: A more rapid and profound decrease in blood glucose levels indicates greater insulin sensitivity.

Visualizing the Pathways and Processes

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Glucose_Metabolism Glucose Metabolism PGC1a->Glucose_Metabolism Metabolic_Outcomes Improved Metabolic Outcomes Mitochondrial_Biogenesis->Metabolic_Outcomes Fatty_Acid_Oxidation->Metabolic_Outcomes Glucose_Metabolism->Metabolic_Outcomes Experimental_Workflow_for_Conflicting_Data cluster_Study This compound Study in DIO Mice cluster_Results Observed Outcomes Treatment This compound Treatment Fasting_Glucose_Insulin Measure Fasting Glucose & Insulin Treatment->Fasting_Glucose_Insulin ITT Perform Insulin Tolerance Test (ITT) Treatment->ITT Skeletal_Muscle_Analysis Analyze Skeletal Muscle (e.g., AKT phosphorylation) Treatment->Skeletal_Muscle_Analysis Decreased_Glucose_Insulin Decreased Levels (Suggests Improved Sensitivity) Fasting_Glucose_Insulin->Decreased_Glucose_Insulin No_Change_ITT No Significant Change (Suggests Unaltered Sensitivity) ITT->No_Change_ITT No_Significant_AKT_Change No Significant Change in AKT Phosphorylation Skeletal_Muscle_Analysis->No_Significant_AKT_Change Conclusion Conclusion: Conflicting data suggests an insulin-independent mechanism for some metabolic benefits. Decreased_Glucose_Insulin->Conclusion No_Change_ITT->Conclusion No_Significant_AKT_Change->Conclusion

References

Slu-PP-332 toxicity and side effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Slu-PP-332

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of this compound observed in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic small molecule that functions as an agonist for estrogen-related receptors (ERRs), with a particular affinity for ERRα.[1] By activating ERRα, it stimulates the expression of PGC-1α, a key regulator of mitochondrial biogenesis.[2][3] This action effectively mimics the metabolic and structural effects of aerobic exercise at a cellular level, upregulating genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration.[2][4]

Q2: What are the main reported findings regarding the toxicity of this compound in animal models?

A2: The majority of preclinical studies, primarily in mice, report a favorable safety profile with no significant adverse effects. Specifically, multiple sources state that this compound has no known liver, kidney, or cardiac toxicity in these trials. It has been observed to not affect appetite, food intake, or hormone levels.

Q3: Are there any conflicting reports or potential dose-dependent side effects?

A3: Yes. While generally considered safe in initial studies, this compound is a pan-ERR agonist, meaning it activates all three isoforms (ERRα, ERRβ, ERRγ). This broad activity has been linked to potential safety concerns at higher doses, specifically cardiac hypertrophy (associated with ERRγ activation) and hepatotoxicity, indicated by elevated ALT/AST levels. Therefore, researchers should be mindful of dose-dependent effects.

Q4: Has this compound shown any effects on the gastrointestinal system or blood pressure in animal models?

A4: Some preclinical observations have noted the potential for minor side effects, including mild gastrointestinal disturbances and transient changes in blood pressure in animal models.

Q5: What is the current regulatory status of this compound?

A5: this compound is an investigational compound and is not approved by the FDA. Human clinical trials are still in the early phases, and more research is required to establish its long-term safety and therapeutic applications in humans.

Troubleshooting Guide for Animal Experiments

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss Beyond Targeted Range Compound's potent metabolic effect. This compound increases energy expenditure even without changes in food intake.Monitor body weight and food consumption closely. Consider adjusting the dosage based on metabolic rate measurements if available. Ensure the diet is consistent across all study groups.
Elevated Liver Enzymes (ALT/AST) in Bloodwork Potential hepatotoxicity at higher doses due to pan-ERR agonism.Reduce the dosage. Perform histopathological analysis of liver tissue to assess for any cellular damage. Correlate enzyme levels with dosage to establish a no-observed-adverse-effect level (NOAEL).
Signs of Cardiac Hypertrophy on Imaging or Necropsy Off-target activation of ERRγ, which has been linked to cardiac muscle growth.Use the lowest effective dose targeting ERRα. Consider co-administration with a selective ERRγ antagonist if the experimental design allows. Perform thorough cardiac examination, including histology and measurement of heart weight to body weight ratio.
Inconsistent Results in Exercise Endurance Tests Variability in compound absorption or individual animal response. This compound is typically administered via injection.Ensure consistent administration technique and timing. Increase the sample size to improve statistical power. Monitor plasma levels of the compound if possible to correlate with performance outcomes.

Quantitative Data from Animal Models

The following tables summarize the quantitative data available from preclinical studies. Note that comprehensive toxicology data like LD50 is not yet widely published.

Table 1: Efficacy and Metabolic Effects in Mice

Parameter Observation Dosage/Duration Animal Model Reference
Body Weight 12% loss of body weightTwice daily for one monthObese Mice
Fat Mass Gain Gained 10 times less fat than untreated miceTwice daily for one monthObese Mice
Fat Mass Reduction 20% reductionNot specifiedNot specified
Mitochondrial DNA 2.5x increaseNot specifiedNot specified

Table 2: In Vitro Activity and Potential Safety Concerns

Parameter Value System Observation Reference
EC₅₀ for ERRα 98 nMIn Vitro AssayHigh affinity for the primary target
EC₅₀ for ERRβ/γ 215–340 nMIn Vitro AssayLower affinity, but still activates these isoforms
Safety Risk Elevated ALT/ASTAnimal ModelIndicates potential hepatotoxicity at higher doses
Safety Risk Cardiac HypertrophyAnimal ModelAssociated with pan-ERR agonism

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Slu_PP_332_Pathway cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Metabolic Outcomes SluPP332 This compound ERR ERRα / (β, γ) SluPP332->ERR Agonist Binding (High affinity for α) PGC1a PGC-1α Expression ERR->PGC1a Activates Genes Target Gene Transcription (e.g., Pdk4, UCPs, GLUT4) PGC1a->Genes Coactivates Mito Mitochondrial Biogenesis Genes->Mito Leads to FAO Fatty Acid Oxidation Genes->FAO Leads to Endurance Increased Endurance Mito->Endurance FAO->Endurance

This compound molecular mechanism of action.

Experimental_Workflow A 1. Animal Acclimation (e.g., C57BL/6 mice on high-fat diet) B 2. Group Assignment (Vehicle Control vs. This compound) A->B C 3. Dosing Period (e.g., Twice daily injections for 28 days) B->C D 4. In-life Monitoring (Body weight, food intake, exercise capacity) C->D E 5. Terminal Procedures (Blood collection for chemistry, tissue harvesting) D->E F 6. Data Analysis (Histopathology, gene expression, statistical analysis) E->F

Generalized workflow for a preclinical study of this compound.

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research institutions, a generalized methodology for assessing the toxicity of a compound like this compound in a mouse model is outlined below.

Objective: To evaluate the potential toxicity of this compound in obese mice following repeated administration.

1. Animal Model and Housing:

  • Species/Strain: C57BL/6J mice, a common model for diet-induced obesity.

  • Diet: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce an obese phenotype.

  • Housing: Animals are housed in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.

2. Experimental Groups:

  • Group 1 (Control): Receives vehicle solution (e.g., DMSO, saline) on the same schedule as the treatment group.

  • Group 2 (Treatment): Receives this compound at a specified dose (e.g., 25-50 mg/kg), typically administered via subcutaneous or intraperitoneal injection twice daily.

3. Administration and Monitoring:

  • Duration: The study typically runs for at least 28 days.

  • Daily Monitoring: Observe animals for clinical signs of toxicity, including changes in appearance, posture, or behavior.

  • Weekly Monitoring: Record body weight and food intake.

4. Terminal Data Collection:

  • Blood Collection: At the end of the study, blood is collected via cardiac puncture under anesthesia. Samples are processed to serum for biochemical analysis (e.g., ALT, AST, creatinine, glucose, lipid panel).

  • Necropsy: A full necropsy is performed. Organs such as the liver, kidneys, heart, and skeletal muscle are weighed.

  • Histopathology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a certified pathologist.

5. Data Analysis:

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare data from the treatment group to the control group. A p-value of <0.05 is typically considered significant.

References

How to cycle Slu-PP-332 treatment to avoid desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Slu-PP-332, with a specific focus on treatment regimens and the topic of desensitization.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to cycle this compound treatment to avoid desensitization?

A1: Based on its mechanism of action, this compound is not expected to cause receptor desensitization in the classical sense, and therefore, continuous administration is generally considered appropriate.[1] Unlike many peptides or receptor agonists that target cell surface receptors and can lead to tachyphylaxis (a rapid decrease in response), this compound is a synthetic small molecule that acts as an agonist for the nuclear estrogen-related receptors (ERRs), with a primary affinity for ERRα.[1][2][3][4] Its mechanism involves binding to these intracellular receptors and modulating gene transcription, which is a slower, more prolonged process. This is distinct from mechanisms that rely on pituitary feedback loops or hormonal axes, which are more prone to desensitization.

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an "exercise mimetic". It binds to and activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis. This activation initiates a cascade of gene expression changes that mimic the effects of aerobic exercise. Key downstream effects include increased mitochondrial function, enhanced fatty acid oxidation, and a shift towards more fatigue-resistant muscle fibers.

Q3: My results with this compound seem to diminish over time. What could be the cause if not desensitization?

A3: While classical receptor desensitization is not the expected mechanism, a perceived decrease in efficacy over time in an experimental setting can be due to several factors. Please see the troubleshooting guide below for potential causes and solutions.

Q4: Are there any scenarios where an intermittent or "pulsed" dosing schedule for this compound might be useful?

A4: While not strictly for preventing desensitization, an intermittent dosing schedule could be employed as an experimental tool. For instance, researchers might use a pulsed regimen to study the induction and decay kinetics of specific target genes or to investigate the physiological adaptations to periodic metabolic challenges. This approach is more about probing the biological system than mitigating receptor downregulation.

Troubleshooting Guide: Diminished Response to this compound

If you observe a decline in the effects of this compound in your experiments, consider the following potential issues:

Potential Issue Possible Cause Recommended Action
Compound Stability This compound, like many small molecules, can degrade if not stored properly. Improper solubilization can also lead to precipitation and a lower effective concentration.Ensure the compound is stored under the recommended conditions (e.g., lyophilized frozen, reconstituted refrigerated). Verify your solubilization protocol; this compound is hydrophobic and may require specific solvents like DMSO before further dilution. Visually inspect solutions for any precipitation before use.
Metabolic Adaptation The biological system may reach a new homeostatic set-point. The initial dramatic effects may level off as the system adapts to the new metabolic state induced by the compound.This is a physiological adaptation, not a failure of the compound. Analyze time-course data to characterize the new steady-state. Consider measuring different endpoints that may be more indicative of the chronic adaptive state.
Experimental Model Variability Factors such as age, weight, or underlying health status of the animal models can change over the course of a long-term study, influencing the outcome.Ensure consistent and well-characterized experimental groups. Monitor key physiological parameters of the models throughout the study.
Dosing and Administration Inconsistent administration (e.g., variable injection volume or site) can lead to variable exposure and, consequently, variable effects.Standardize your administration protocol. For preclinical models, ensure the dosing is consistent with established literature (e.g., intraperitoneal administration in mice).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a suggested experimental workflow for assessing its effects.

slu_pp_332_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Physiological Effects slu This compound err ERRα (Estrogen-Related Receptor Alpha) slu->err Binds and Activates pgc1a PGC-1α Expression err->pgc1a Induces genes Target Gene Transcription (e.g., CPT1B, COX4I1) pgc1a->genes Co-activates mito Mitochondrial Biogenesis genes->mito fao Fatty Acid Oxidation genes->fao endurance Increased Endurance mito->endurance fao->endurance

Caption: Mechanism of this compound action within a cell.

experimental_workflow start Start: Experimental Setup (e.g., Animal Model Acclimation) dosing Dosing Regimen (Continuous vs. Intermittent) start->dosing monitoring In-life Monitoring (Weight, Food Intake, etc.) dosing->monitoring functional Functional Assays (e.g., Treadmill Endurance Test) monitoring->functional tissue Tissue Collection (Muscle, Liver, Adipose) functional->tissue analysis Molecular Analysis (Gene Expression, Mitochondrial DNA) tissue->analysis data Data Analysis & Interpretation analysis->data end Conclusion data->end

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Standard Continuous Dosing for Metabolic Studies in Mice

This protocol is based on typical preclinical study designs for evaluating the metabolic effects of this compound.

  • Animal Model: C57BL/6J mice, for example, on a high-fat diet to induce obesity.

  • Compound Preparation:

    • Solubilize this compound in a suitable vehicle (e.g., DMSO).

    • Further dilute in a carrier solution (e.g., saline or corn oil) to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Dosing Regimen:

    • Administer this compound at a dose range of 25-50 mg/kg, twice daily.

    • Administration route: Intraperitoneal (IP) injection.

    • Duration: 4-8 weeks.

  • Monitoring and Endpoints:

    • Monitor body weight and food intake daily or several times per week.

    • Perform glucose tolerance tests at baseline and specified intervals.

    • At the end of the study, collect tissues (e.g., skeletal muscle, liver, white adipose tissue) for analysis of gene expression (e.g., Pdk4, CPT1B), mitochondrial DNA content, and histology.

Protocol 2: Hypothetical Intermittent Dosing for Gene Expression Kinetics

This protocol is designed to investigate the time course of gene induction and decay following this compound administration.

  • Animal Model: Standard C57BL/6J mice.

  • Compound Preparation: Prepare as described in Protocol 1.

  • Dosing Regimen:

    • Induction Phase: Administer a single dose of this compound (e.g., 50 mg/kg, IP).

    • Time-course Sampling: Collect tissues from separate cohorts of animals at various time points post-injection (e.g., 2, 4, 8, 12, 24, 48 hours).

    • Washout Phase: After an initial treatment period (e.g., 3 days of continuous dosing), cease treatment and collect tissues at subsequent time points (e.g., 1, 2, 4, 7 days post-treatment) to assess the decay of the molecular response.

  • Endpoints:

    • The primary endpoint is the mRNA expression level of key ERRα target genes (e.g., PGC-1α, CPT1B) in tissues of interest, as measured by qPCR.

    • Protein levels of these targets can also be assessed by Western blot.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available literature.

Parameter Value Context Reference
Target Estrogen-Related Receptors (ERRs)Pan-ERR agonist with highest affinity for ERRα
EC₅₀ for ERRα 98 nMPotency of receptor activation
Preclinical Dosing (Mice) 25-50 mg/kg, twice daily (IP)Typical dose range in metabolic studies
Effect on Fat Mass ~20% reductionIn obese mouse models
Effect on Fatty Acid Oxidation ~40% increaseIn diet-induced obese mice
Effect on Mitochondrial DNA ~2.5-fold increaseIndicator of mitochondrial biogenesis

References

Validation & Comparative

A Tale of Two Metabolic Modulators: Slu-PP-332 vs. GW501516 (Cardarine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective metabolic modulators is a continuous journey. This guide provides an objective comparison of two notable compounds in metabolic research: Slu-PP-332, a novel exercise mimetic, and GW501516 (Cardarine), a well-studied but controversial PPARδ agonist. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to inform future research and development.

At a Glance: Key Differences

FeatureThis compoundGW501516 (Cardarine)
Primary Target Estrogen-Related Receptor Alpha (ERRα)[1][2][3]Peroxisome Proliferator-Activated Receptor Delta (PPARδ)[4][5]
Mechanism of Action Agonist of ERRα, β, and γ, with highest affinity for ERRα, mimicking exercise-induced gene expression.Selective agonist of PPARδ, modulating genes involved in lipid metabolism and energy homeostasis.
Reported Primary Effects Increased mitochondrial biogenesis, fatty acid oxidation, and endurance.Increased fatty acid oxidation, improved lipid profile, and enhanced endurance.
Development Status Preclinical research.Clinical development halted due to safety concerns.
Safety Profile Long-term safety in humans is unknown.Animal studies revealed rapid cancer development in multiple organs.

Deep Dive into the Mechanism of Action

This compound and GW501516, while both impacting metabolic pathways, do so through distinct nuclear receptors.

This compound: The Exercise Mimetic Activating ERRα

This compound is a synthetic small molecule that acts as an agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα. ERRs are crucial regulators of cellular energy metabolism. By activating ERRα, this compound initiates a cascade of gene expression that mirrors the effects of endurance exercise. This includes the upregulation of key metabolic regulators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn stimulates mitochondrial biogenesis and a shift towards oxidative metabolism.

GW501516 (Cardarine): A Potent PPARδ Agonist

GW501516 is a selective and potent agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARδ is a transcription factor that plays a critical role in regulating fatty acid transport and oxidation in various tissues, including skeletal muscle. Upon activation by GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the increased transcription of genes involved in lipid catabolism and energy expenditure.

Signaling Pathway Visualizations

To better understand the distinct mechanisms of these compounds, the following diagrams illustrate their respective signaling pathways.

Slu_PP_332_Pathway cluster_extracellular cluster_cell Cell This compound This compound ERRα ERRα This compound->ERRα Binds to PGC-1α PGC-1α ERRα->PGC-1α Upregulates PDK4 PDK4 ERRα->PDK4 Upregulates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Stimulates Fatty Acid Oxidation Fatty Acid Oxidation PGC-1α->Fatty Acid Oxidation Increases

This compound Signaling Pathway

GW501516_Pathway cluster_extracellular cluster_cell Cell cluster_genes Target Genes GW501516 GW501516 PPARδ PPARδ GW501516->PPARδ Binds to RXR RXR PPARδ->RXR Heterodimerizes with PPARδ_RXR PPARδ/RXR Complex PPARδ->PPARδ_RXR RXR->PPARδ_RXR PPRE PPRE PPARδ_RXR->PPRE Binds to Gene Expression Gene Expression PPRE->Gene Expression Activates Lipid Catabolism Genes Lipid Catabolism Genes Gene Expression->Lipid Catabolism Genes Energy Uncoupling Genes Energy Uncoupling Genes Gene Expression->Energy Uncoupling Genes

GW501516 Signaling Pathway

Comparative Experimental Data

The following tables summarize quantitative data from preclinical and clinical studies on this compound and GW501516.

Table 1: In Vitro Potency
CompoundTargetAssayEC50Reference
This compoundERRαCell-based reporter assay98 nM
ERRβCell-based reporter assay230 nM
ERRγCell-based reporter assay430 nM
GW501516PPARδ---

No specific EC50 value for GW501516 was found in the provided search results.

Table 2: Preclinical Efficacy in Murine Models
CompoundModelDosageDurationKey FindingsReference
This compoundDiet-induced obese mice50 mg/kg/day4 weeks20% reduction in fat mass, 30% reduction in fasting glucose, 50% improvement in insulin sensitivity.
Normal-weight mice--70% increase in running time and 45% increase in distance.
GW501516Kunming mice-3 weeksIncreased running performance in both trained and untrained mice.
Table 3: Effects on Gene Expression
CompoundTissue/Cell LineKey Upregulated GenesReference
This compoundC2C12 myocytesPyruvate dehydrogenase kinase 4 (Pdk4)
GW501516Skeletal muscle cellsGenes involved in lipid utilization, β-oxidation, and energy uncoupling.
Mouse liverPGC1α, PDK4

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of methodologies used in key studies of this compound and GW501516.

This compound: In Vivo Mouse Studies
  • Animal Models: Diet-induced obese mice and ob/ob mice are commonly used to assess metabolic effects.

  • Compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. Dosages in studies have ranged from 10 to 50 mg/kg of body weight per day.

  • Metabolic Phenotyping: A comprehensive laboratory animal monitoring system (CLAMS) is often employed to measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes in tissues like skeletal muscle and liver.

  • Experimental Workflow:

Slu_PP_332_Workflow Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Metabolic Monitoring (CLAMS) Metabolic Monitoring (CLAMS) Compound Administration->Metabolic Monitoring (CLAMS) Tissue Collection Tissue Collection Metabolic Monitoring (CLAMS)->Tissue Collection Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Tissue Collection->Gene Expression Analysis (qPCR) Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Analysis Data Analysis Gene Expression Analysis (qPCR)->Data Analysis Histological Analysis->Data Analysis

This compound Experimental Workflow
GW501516: Human and Animal Studies

  • Human Clinical Trials: A study on men with metabolic syndrome involved the administration of GW501516 for two weeks. Participants were housed in a clinical research facility, and assessments included a meal tolerance test, skeletal muscle biopsy, and blood/breath sampling.

  • Animal Studies (Endurance): In a study on Kunming mice, running performance was assessed using a running wheel.

  • Metabolomic Analysis: Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) has been used to analyze serum metabolites to understand the metabolic shifts induced by GW501516.

Conclusion and Future Directions

This compound and GW501516 represent two distinct approaches to targeting metabolic diseases. This compound, with its "exercise mimetic" profile acting through the ERRα pathway, shows significant promise in preclinical models for improving metabolic health and endurance. Its development is still in the early stages, and further research is needed to establish its long-term safety and efficacy in humans.

GW501516, a potent PPARδ agonist, has demonstrated clear effects on lipid metabolism and endurance in both animals and humans. However, its development was halted due to significant safety concerns related to carcinogenicity in animal studies. This underscores the critical importance of thorough long-term safety assessments for any new metabolic modulator.

For the research community, the comparative study of these two compounds offers valuable insights into the distinct and overlapping roles of ERRα and PPARδ in metabolic regulation. Future research should focus on elucidating the downstream targets of this compound to better understand its full range of effects and to identify potential off-target interactions. Direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacy and safety. Ultimately, the goal remains the development of targeted therapies that can safely and effectively combat the growing epidemic of metabolic diseases.

References

A Comparative Analysis of Slu-PP-332 and Other ERRα Agonists in Modulating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, has emerged as a critical regulator of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid oxidation. Its role in mimicking the beneficial effects of exercise has led to the development of synthetic agonists, positioning ERRα as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This guide provides a detailed comparison of the efficacy of a prominent ERRα agonist, Slu-PP-332, with other notable agonists, supported by experimental data and detailed methodologies.

Mechanism of Action: The ERRα Signaling Pathway

ERRα exerts its effects by forming a complex with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) on the promoter regions of target genes, initiating their transcription. This compound and other agonists bind to the ligand-binding domain of ERRα, stabilizing the receptor in an active conformation and promoting its interaction with PGC-1α. This cascade of events leads to the upregulation of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism.

ERR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Stimuli Exercise / Pharmacological Agonists (e.g., this compound) PGC1a_activation PGC-1α Activation External_Stimuli->PGC1a_activation PGC1a PGC-1α PGC1a_activation->PGC1a ERRa ERRα ERRa_PGC1a_Complex ERRα / PGC-1α Complex ERRa->ERRa_PGC1a_Complex PGC1a->ERRa_PGC1a_Complex ERRE ERRE (DNA) ERRa_PGC1a_Complex->ERRE Target_Genes Target Gene Transcription: - Mitochondrial Biogenesis - Fatty Acid Oxidation - Oxidative Phosphorylation ERRE->Target_Genes

Caption: ERRα signaling pathway activated by agonists.

Comparative Efficacy of ERRα Agonists: In Vitro Data

The potency of ERRα agonists is typically determined using cell-based co-transfection/reporter assays. These assays measure the activation of a reporter gene (e.g., luciferase) under the control of an ERR response element in the presence of the agonist. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of different compounds.

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Selectivity ProfileReference
This compound 98230430Pan-ERR agonist with preference for ERRα[1]
GSK4716 > 5000> 50001200ERRβ/γ selective agonist[1]
SLU-PP-915 ~450~1800~450Balanced pan-ERR agonist[2]
Compound 29 5--Highly selective ERRα agonist[3]
Isoflavones (Genistein) Micromolar range--Non-selective ERR agonist[4]

Note: EC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.

Comparative Efficacy of ERRα Agonists: In Vivo Data

The in vivo efficacy of ERRα agonists is evaluated in animal models, typically mice, by assessing their effects on metabolic parameters such as fat mass, glucose tolerance, and exercise endurance.

CompoundAnimal ModelKey FindingsReference
This compound Diet-induced obese mice- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 2.5-fold increase in skeletal muscle mitochondrial DNA
This compound Wild-type mice- Increased type IIa oxidative skeletal muscle fibers- Enhanced exercise endurance
GSK4716 Mice- 15% improvement in glucose tolerance- No significant reduction in adiposity

Experimental Protocols

Cell-Based ERRα Co-transfection Reporter Assay

This assay is used to determine the potency and efficacy of ERRα agonists in a cellular context.

Reporter_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T cells) Transfection 2. Co-transfection - ERRα expression vector - PGC-1α expression vector - Luciferase reporter vector (with ERRE) Cell_Culture->Transfection Compound_Treatment 3. Compound Treatment Incubate cells with varying concentrations of ERRα agonists Transfection->Compound_Treatment Lysis_and_Assay 4. Cell Lysis & Luciferase Assay Measure luminescence Compound_Treatment->Lysis_and_Assay Data_Analysis 5. Data Analysis Calculate EC50 values Lysis_and_Assay->Data_Analysis

Caption: Workflow for a cell-based ERRα reporter assay.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:

    • An expression vector for full-length human ERRα.

    • An expression vector for human PGC-1α.

    • A reporter plasmid containing multiple copies of an ERR response element (ERRE) upstream of a luciferase gene.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing the test compounds (e.g., this compound, GSK4716) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The luminescence data is normalized to a control (e.g., Renilla luciferase for transfection efficiency) and plotted against the compound concentration. The EC50 value is calculated using a non-linear regression curve fit.

In Vivo Efficacy Studies in Mouse Models

1. Diet-Induced Obesity Model:

This model is used to assess the effect of ERRα agonists on metabolic parameters in the context of obesity.

  • Animals: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Treatment: The obese mice are then treated with the ERRα agonist (e.g., this compound at 50 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for several weeks.

  • Parameters Measured:

    • Body weight and composition: Measured regularly to assess changes in fat mass and lean mass.

    • Glucose and insulin tolerance tests: Performed to evaluate improvements in glucose homeostasis.

    • Gene expression analysis: Tissues like skeletal muscle and liver are collected to measure the expression of ERRα target genes.

    • Mitochondrial DNA content: Measured in skeletal muscle as an indicator of mitochondrial biogenesis.

2. Exercise Endurance Model:

This model evaluates the impact of ERRα agonists on physical performance.

  • Animals: Wild-type mice are used.

  • Treatment: Mice are treated with the ERRα agonist or vehicle for a defined period.

  • Treadmill Test: The mice are subjected to a treadmill running test with increasing speed and/or inclination until exhaustion.

  • Parameters Measured:

    • Running time and distance: The primary endpoints to determine endurance capacity.

    • Muscle fiber type analysis: Skeletal muscle is analyzed to determine the proportion of oxidative (e.g., type IIa) muscle fibers.

Conclusion

This compound has demonstrated significant efficacy as a pan-ERR agonist with a preference for ERRα, leading to improvements in metabolic parameters in both in vitro and in vivo models. When compared to other agonists, this compound shows superior potency for ERRα over the ERRβ/γ selective agonist GSK4716. The emergence of next-generation compounds like SLU-PP-915, a more balanced pan-ERR agonist, and the highly selective "Compound 29" highlights the ongoing efforts to develop more potent and specific ERRα modulators. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents. Further research focusing on head-to-head comparisons in standardized assays will be crucial for elucidating the full therapeutic potential of this class of compounds.

References

The "Exercise-in-a-Pill" Contender: A Comparative Guide to Slu-PP-332's Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for molecules that can mimic the physiological benefits of exercise is a significant frontier. Slu-PP-332, a synthetic small molecule, has emerged as a compelling candidate in this arena. This guide provides an objective comparison of this compound's performance against other metabolic modulators, supported by experimental data from various cell lines. We delve into its mechanism of action, present quantitative data in structured tables, and provide detailed experimental protocols for key assays.

This compound is a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform.[1][2] These nuclear receptors are pivotal in regulating cellular energy homeostasis, particularly in tissues with high metabolic demand such as skeletal muscle, the heart, and the liver. By activating ERRs, this compound initiates a cascade of transcriptional events that mirror the effects of endurance exercise, including enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved glucose metabolism.[3][4][5] This guide will compare the in vitro effects of this compound with other exercise mimetics like Cardarine (GW501516) and SR9009, as well as the ERRα inverse agonist XCT-790, to provide a comprehensive understanding of its cellular activities.

Comparative Efficacy in Key Cell Lines

The following tables summarize the quantitative effects of this compound and its comparators across a range of cell lines relevant to metabolic research.

Table 1: Effects on Skeletal Muscle Cells (C2C12)

CompoundTargetAssayKey FindingsReference
This compound ERRα/β/γ AgonistMitochondrial RespirationIncreased oxygen consumption rate.
Gene ExpressionUpregulation of PGC-1α and other exercise-related genes.
Cardarine (GW501516) PPARδ AgonistGene ExpressionIncreased expression of genes involved in fatty acid oxidation.
Mitochondrial BiogenesisEnhanced mitochondrial content and activity.
SR9009 Rev-Erb AgonistMitochondrial FunctionIncreased mitochondrial activity.
XCT-790 ERRα Inverse AgonistMitochondrial BiogenesisReduced mitochondrial mass.

Table 2: Activity in Human Embryonic Kidney Cells (HEK293)

CompoundTargetAssayEC50/IC50Reference
This compound ERRα AgonistReporter Gene Assay98 nM
ERRβ AgonistReporter Gene Assay230 nM
ERRγ AgonistReporter Gene Assay430 nM
XCT-790 ERRα Inverse AgonistCell Viability AssayVaries by cell line

Table 3: Effects on Liver Cells (HepG2)

CompoundTargetAssayKey FindingsReference
This compound ERRα/β/γ AgonistGlucose MetabolismPotential to improve glucose homeostasis.
Cardarine (GW501516) PPARδ AgonistGlucose UptakeCan modulate glucose metabolism.
SR9009 Rev-Erb AgonistCellular MetabolismCan rewire cellular metabolism.
XCT-790 ERRα Inverse AgonistCell ViabilityInduces cell death in a dose-dependent manner.

Table 4: Impact on Adipocytes (3T3-L1)

CompoundTargetAssayKey FindingsReference
This compound ERRα/β/γ AgonistAdipogenesisPotential to reduce white adipose tissue.
XCT-790 ERRα Inverse AgonistAdipogenesis & LipogenesisReduced.
Glucose MetabolismEnhanced glycolysis and basal glucose uptake.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Glucose_Metabolism Glucose Metabolism PGC1a->Glucose_Metabolism Exercise_Benefits Physiological Effects of Exercise Mitochondrial_Biogenesis->Exercise_Benefits Fatty_Acid_Oxidation->Exercise_Benefits Glucose_Metabolism->Exercise_Benefits

This compound Signaling Pathway

Experimental_Workflow_Mitochondrial_Respiration cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Mitochondrial Respiration Assay cluster_analysis Data Analysis C2C12_Culture Culture C2C12 Myoblasts Differentiation Differentiate to Myotubes C2C12_Culture->Differentiation Compound_Addition Add this compound or Alternative Compound Differentiation->Compound_Addition Seahorse Seahorse XF Analyzer Compound_Addition->Seahorse OCR_Measurement Measure Oxygen Consumption Rate (OCR) Seahorse->OCR_Measurement Data_Analysis Analyze OCR Data OCR_Measurement->Data_Analysis Comparison Compare Effects Data_Analysis->Comparison

Mitochondrial Respiration Workflow

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Mitochondrial Respiration Assay in C2C12 Myotubes (Seahorse XF Analyzer)
  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The differentiation medium is replaced every 48 hours for 4-6 days.

  • Compound Treatment: Differentiated C2C12 myotubes are treated with this compound or alternative compounds at various concentrations for a specified period (e.g., 24 hours).

  • Seahorse XF Assay:

    • The cell culture medium is replaced with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO2 incubator for 1 hour.

    • The Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Oxygen consumption rate (OCR) is measured in real-time.

  • Data Analysis: OCR data is analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

HEK293 Reporter Gene Assay
  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. Cells are transiently transfected with an ERRα expression vector and a luciferase reporter plasmid containing ERR response elements.

  • Compound Treatment: After transfection, cells are treated with this compound or other compounds for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. EC50 values are calculated from dose-response curves.

HepG2 Glucose Uptake Assay
  • Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% FBS.

  • Compound Incubation: Cells are treated with the test compounds for a predetermined time.

  • Glucose Uptake Measurement:

    • Cells are washed with glucose-free medium.

    • A fluorescent glucose analog, such as 2-NBDG, is added, and cells are incubated for a short period (e.g., 30 minutes).

    • The uptake is stopped by washing with cold PBS.

  • Quantification: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.

3T3-L1 Adipogenesis Assay
  • Cell Culture and Differentiation Induction: 3T3-L1 preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail typically containing dexamethasone, IBMX, and insulin.

  • Compound Treatment: Test compounds are added to the differentiation medium.

  • Assessment of Adipogenesis: After several days (typically 7-10), the extent of adipogenesis is evaluated.

    • Oil Red O Staining: Cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation. The stain is then extracted, and the absorbance is measured to quantify lipid content.

    • Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, aP2) is quantified by qPCR.

Conclusion

This compound demonstrates significant potential as an exercise mimetic by activating ERRα and promoting a metabolic shift towards energy expenditure and fatty acid utilization in various cell types. Its effects on skeletal muscle, liver, and adipose tissue models suggest a broad therapeutic window for metabolic disorders. Compared to other exercise mimetics that target different pathways, this compound offers a distinct mechanism of action with promising preclinical results. The inverse agonist XCT-790 provides a valuable tool for dissecting the specific roles of ERRα in these processes. Further research, particularly direct comparative studies in a wider range of cell lines and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of metabolic modulators.

References

A Comparative Analysis of Slu-PP-332 and Other PGC-1α Activators in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator critical to cellular energy metabolism, mitochondrial biogenesis, and adaptive thermogenesis.[1][2] Its role in regulating metabolic health has made it a significant therapeutic target for conditions like obesity, type 2 diabetes, and age-related muscle decline.[1][3] A novel compound, Slu-PP-332, has emerged as a potent, orally active "exercise mimetic" that modulates PGC-1α signaling.[4]

This guide provides an objective comparison of this compound's efficacy relative to other known PGC-1α activators, supported by preclinical experimental data. We will delve into the distinct mechanisms of action, present quantitative outcomes in comparative tables, detail experimental methodologies, and visualize key pathways and workflows.

Mechanisms of PGC-1α Activation: A Comparative Overview

PGC-1α activity is regulated by a variety of upstream signaling pathways. Activators can be broadly categorized by their mechanism: direct transcriptional induction, post-translational modification, or, as in the case of this compound, co-activation of a partner nuclear receptor.

This compound: An Estrogen-Related Receptor α (ERRα) Agonist

This compound is a synthetic small molecule that functions as a pan-agonist of Estrogen-Related Receptors (ERRs), with a high affinity for the ERRα isoform (EC₅₀ of 98 nM). ERRs are orphan nuclear receptors that are critical partners for PGC-1α. By binding to and activating ERRα, this compound stabilizes the receptor's active conformation. This enhances the recruitment of PGC-1α, which then co-activates the transcription of a wide array of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism, effectively mimicking the effects of aerobic exercise.

Slu_PP_332_Pathway cluster_nucleus Nucleus SluPP332 This compound ERRa ERRα (Nuclear Receptor) SluPP332->ERRa Binds & Activates PGC1a PGC-1α (Coactivator) ERRa->PGC1a Recruits TargetGenes Target Gene Expression (e.g., CPT1B, COX4I1) PGC1a->TargetGenes Co-activates Transcription MetabolicOutcomes Metabolic Outcomes TargetGenes->MetabolicOutcomes Leads to

Caption: this compound signaling pathway via ERRα activation.

Alternative PGC-1α Activation Pathways

Other compounds activate PGC-1α through different, well-established metabolic signaling hubs:

  • AMPK Activators (e.g., Metformin): 5' AMP-activated protein kinase (AMPK) is an energy sensor activated when cellular AMP/ATP ratios are high. Once activated, AMPK can directly phosphorylate and activate PGC-1α. Metformin, a widely used anti-diabetic drug, is known to activate AMPK, thereby influencing PGC-1α activity.

  • SIRT1 Activators (e.g., Resveratrol): Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase. During periods of energy deficit (high NAD+), SIRT1 deacetylates and activates PGC-1α, promoting mitochondrial biogenesis. Resveratrol, a natural polyphenol, is reported to activate SIRT1.

Comparative_Pathways cluster_Slu This compound cluster_Met Metformin cluster_Res Resveratrol PGC1a PGC-1α Activation SluPP332 This compound ERRa ERRα SluPP332->ERRa ERRa->PGC1a Metformin Metformin AMPK AMPK Metformin->AMPK AMPK->PGC1a Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 SIRT1->PGC1a

Caption: Convergent pathways for PGC-1α activation.

Comparative Efficacy: Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies in rodent models of obesity and metabolic syndrome. It is important to note that experimental conditions (e.g., animal model, dosage, duration, diet) vary between studies, which can influence outcomes.

Table 1: Efficacy of this compound in Murine Models

ParameterAnimal ModelDosage & DurationOutcomeReference
Fat Mass Diet-Induced Obese (DIO) Mice50 mg/kg/day, 4 weeks20% reduction in fat mass
Fasting Glucose DIO Mice50 mg/kg/day, 4 weeks30% reduction
Insulin Sensitivity DIO Mice50 mg/kg/day, 4 weeks50% improvement
Mitochondrial Biogenesis C57BL/6J Mice50 mg/kg/day2.5-fold increase in skeletal muscle mtDNA
Fatty Acid Oxidation DIO Mice50 mg/kg/day40% increase
Exercise Endurance C57BL/6J Mice50 mg/kg, 7 daysSignificant increase in running time/distance

Table 2: Comparative Efficacy of PGC-1α Activators in Murine Models

CompoundPrimary MechanismKey Metabolic Outcomes in Obese/HFD MiceMitochondrial Effects in Muscle
This compound ERRα Agonist↓20% fat mass, ↓30% fasting glucose, ↑50% insulin sensitivity.↑ 2.5-fold mitochondrial DNA content.
Metformin AMPK ActivatorModest or no significant reduction in body weight/fat mass in HFD mice. Improves glucose tolerance.Does not significantly affect mitochondrial DNA content. May increase complex I activity at clinical doses.
Resveratrol SIRT1 ActivatorVariable results: some studies show significant reduction in visceral fat-pad weight (-58%), while others report no change in body weight.Reports are conflicting; some studies show no effect on mitochondrial protein levels in muscle, while others report increases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below is a representative protocol for evaluating the in vivo efficacy of this compound.

Key Experiment: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is based on methodologies described in studies by Billon et al.

  • Animal Model and Acclimation:

    • Species/Strain: Male C57BL/6J mice, 8-10 weeks old.

    • Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 8-12 weeks to induce an obese phenotype with insulin resistance.

    • Housing: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water.

  • Compound Administration:

    • Groups: Mice are randomized into at least two groups: Vehicle control and this compound treatment.

    • Dosing: this compound is administered at a dose of 50 mg/kg body weight.

    • Route & Frequency: Intraperitoneal (i.p.) injection, administered twice daily (b.i.d.).

    • Duration: The treatment period is typically 28 days.

  • Metabolic Phenotyping and Data Collection:

    • Body Composition: Body weight and fat mass are measured at baseline and at the end of the study using methods like EchoMRI.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity. Fasting blood glucose and insulin levels are measured.

    • Energy Expenditure: Mice may be placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and respiratory exchange ratio (RER) to assess whole-body metabolism.

  • Tissue Collection and Analysis:

    • Mitochondrial Analysis: DNA is extracted from skeletal muscle to quantify mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) via qPCR, as a marker for mitochondrial biogenesis.

    • Gene Expression: RNA is extracted from tissues to analyze the expression of PGC-1α/ERRα target genes (e.g., Pdk4, Cpt1b) via RT-qPCR.

Caption: Workflow for in vivo efficacy testing in DIO mice.

Conclusion

This compound represents a distinct and potent approach to activating PGC-1α-mediated metabolic pathways. By directly targeting the nuclear receptor ERRα, it acts as a powerful exercise mimetic in preclinical models, demonstrating significant and consistent improvements in fat mass, glucose metabolism, and mitochondrial biogenesis.

In comparison, established activators like metformin and resveratrol operate through broader energy-sensing pathways (AMPK and SIRT1, respectively). While beneficial, their effects on key metabolic and mitochondrial parameters in preclinical obesity models appear more variable and, in some cases, less pronounced than those reported for this compound. The direct agonism of the PGC-1α/ERRα transcriptional complex by this compound may account for its robust efficacy.

It is critical to underscore that all cited data for this compound are from preclinical studies, and its safety and efficacy in humans have not yet been established. Further research, including clinical trials, is necessary to translate these promising findings into therapeutic applications.

References

The Exercise Mimetic Slu-PP-332: A Molecular Counterpart to Physical Training?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the synthetic ERR agonist Slu-PP-332 and traditional exercise interventions reveals overlapping molecular pathways and physiological outcomes, yet highlights key differences in their systemic effects. Preclinical data suggest this compound effectively recapitulates many of the metabolic and endurance benefits of aerobic exercise, positioning it as a potential therapeutic agent for conditions where physical activity is not feasible. However, exercise remains the gold standard for overall health, offering a broader range of physiological and psychological benefits.

This compound is a synthetic, orally active, non-hormonal small molecule that has garnered significant attention as an "exercise mimetic."[1][2] It functions as a pan-agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα, a key regulator of cellular energy metabolism.[2][3] By activating these receptors, this compound initiates a cascade of genetic and metabolic changes that mirror those induced by aerobic exercise, particularly in skeletal muscle.[1] This has led to investigations into its potential to treat metabolic diseases and improve muscle function.

Traditional exercise interventions, encompassing both aerobic (endurance) and anaerobic (resistance) training, are well-established pillars of health and wellness. These activities induce a wide array of physiological adaptations, including improved cardiovascular fitness, increased muscle mass and strength, enhanced insulin sensitivity, and reduced risk of chronic diseases. The benefits of exercise are mediated by a complex interplay of signaling pathways, including the activation of PGC-1α, the same master regulator of mitochondrial biogenesis targeted by this compound.

This guide provides a detailed comparison of the reported effects of this compound from preclinical studies and the established outcomes of traditional exercise interventions, supported by experimental data.

Comparative Analysis of Physiological and Metabolic Effects

The following tables summarize the quantitative data from preclinical studies in mice for this compound and traditional exercise interventions. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as mouse strain, age, and duration of intervention may vary between studies.

Parameter This compound Intervention Traditional Exercise Intervention (Endurance) References
Running Endurance Increase of up to 70% in duration and 45-50% in distanceSignificant improvements, with high variability depending on protocol (Hedges' g=1.85),
VO2 Max Reported to improveIncreases of 30-50% observed in trained mice,
Muscle Fiber Type Increased proportion of fatigue-resistant oxidative Type IIa fibersShift towards more oxidative fiber types,
Mitochondrial Biogenesis 2.5-fold increase in skeletal muscle mitochondrial DNA contentIncreased mitochondrial content and oxidative enzyme activity,
Body Weight 12% reduction in obese mice over 28 daysVariable, can lead to weight loss, particularly when combined with diet,
Fat Mass 20% reduction in diet-induced obese mice; 10-fold less fat gainReduction in visceral fat by 12% in some clinical trials (human data),
Glucose Metabolism 30% reduction in fasting glucose and 50% improvement in insulin sensitivity in obese miceImproved insulin sensitivity and glucose tolerance,
Fatty Acid Oxidation 40% increase in diet-induced obese miceEnhanced capacity of muscles to metabolize fats,

Table 1: Comparison of this compound and Endurance Exercise in Murine Models.

Parameter This compound Intervention Traditional Exercise Intervention (Resistance) References
Muscle Mass/Hypertrophy Not a primary reported outcome; focus is on oxidative capacity15-30% increase in muscle cross-sectional area in mouse models
Muscle Strength Increased grip strength reportedSignificant increases in muscle strength and power,

Table 2: Comparison of this compound and Resistance Exercise in Murine Models.

Signaling Pathways and Mechanisms of Action

Both this compound and endurance exercise converge on the PGC-1α/ERRα signaling axis to promote mitochondrial biogenesis and an oxidative metabolic phenotype in skeletal muscle.

G cluster_0 This compound cluster_1 Endurance Exercise This compound This compound ERRα ERRα This compound->ERRα Endurance Exercise Endurance Exercise PGC-1α PGC-1α Endurance Exercise->PGC-1α Mitochondrial Biogenesis Mitochondrial Biogenesis ERRα->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation ERRα->Fatty Acid Oxidation Oxidative Muscle Fibers Oxidative Muscle Fibers ERRα->Oxidative Muscle Fibers PGC-1α->ERRα

Figure 1: Converging signaling pathways of this compound and endurance exercise.

Experimental Protocols

This compound Administration in Murine Models

A common experimental design for evaluating the effects of this compound involves the following steps:

  • Animal Model: Male C57BL/6J mice, often 8-12 weeks of age, are used. For metabolic studies, diet-induced obesity (DIO) models (fed a high-fat diet for 8 weeks) or genetically obese ob/ob mice are employed.

  • Dosage and Administration: this compound is typically administered at a dose of 50 mg/kg body weight, twice daily, via intraperitoneal (i.p.) injection. The vehicle control is often a solution of DMSO, Tween 80, and phosphate-buffered saline.

  • Duration of Treatment: Studies have reported treatment durations ranging from 7 to 28 days.

  • Outcome Measures:

    • Endurance: Assessed using a motorized treadmill until exhaustion.

    • Metabolic Parameters: Body weight, fat mass (measured by EchoMRI), food intake, and energy expenditure (measured by CLAMS). Glucose and insulin tolerance tests are also performed.

    • Muscle Physiology: Muscle fiber type composition is analyzed through immunohistochemical staining (e.g., for succinate dehydrogenase). Gene and protein expression of metabolic markers are quantified using qPCR and Western blotting.

G Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound Administration This compound Administration Randomization->this compound Administration 50 mg/kg, b.i.d., i.p. Vehicle Control Vehicle Control Randomization->Vehicle Control Endpoint Analysis Endpoint Analysis This compound Administration->Endpoint Analysis 7-28 days Vehicle Control->Endpoint Analysis 7-28 days

Figure 2: Typical experimental workflow for this compound studies in mice.

Traditional Exercise Interventions in Murine Models

Endurance Exercise Protocol:

  • Animal Model: Similar mouse strains and ages as in the this compound studies are used.

  • Acclimatization: Mice are acclimated to the motorized treadmill for several days before the start of the training protocol.

  • Training Regimen: A typical protocol involves running on the treadmill for 60-90 minutes per day, 5 days a week, for several weeks. The intensity is often set at a percentage of the mouse's maximal oxygen consumption (VO2 max) and can be progressively increased.

  • Outcome Measures: The same parameters as for the this compound studies are assessed to allow for comparison.

Resistance Exercise Protocol:

  • Animal Model: Various models exist, including ladder climbing with weights and voluntary weightlifting models.

  • Training Regimen: These protocols involve short bouts of high-intensity muscle contractions, typically performed several times a week for multiple weeks.

  • Outcome Measures: The primary outcomes are muscle mass (wet weight), muscle fiber cross-sectional area, and muscle strength (e.g., grip strength, in-situ muscle force).

Conclusion

This compound demonstrates remarkable potential as an exercise mimetic, particularly for replicating the metabolic and endurance benefits of aerobic exercise. Its ability to activate the PGC-1α/ERRα pathway and improve mitochondrial function in skeletal muscle is well-supported by preclinical data. This makes it a promising candidate for therapeutic development, especially for individuals with metabolic disorders or those unable to engage in physical activity.

However, it is crucial to recognize the limitations of this compound when compared to traditional exercise. The current body of evidence does not suggest that this compound induces the same degree of muscle hypertrophy as resistance training. Furthermore, exercise confers a multitude of systemic benefits—including improved mental health, bone density, and cardiovascular function—that are not fully recapitulated by a single molecular agent. Therefore, while this compound and similar compounds may offer a valuable therapeutic tool, they are unlikely to replace the holistic health benefits of a physically active lifestyle. Future research, including human clinical trials, is necessary to fully elucidate the safety and efficacy of this compound as a therapeutic agent.

References

Benchmarking Slu-PP-332: A Comparative Analysis of Novel Metabolic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Slu-PP-332 against other prominent metabolic modulators. This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by detailed experimental protocols and signaling pathway visualizations.

This compound is a synthetic, orally active small molecule that has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα.[1][2] Classified as an "exercise mimetic," this compound simulates the metabolic benefits of physical exercise by activating key signaling pathways involved in mitochondrial biogenesis, fatty acid oxidation, and improved insulin sensitivity.[1][3] This guide benchmarks this compound against other metabolic modulators with distinct mechanisms of action, providing a framework for understanding their therapeutic potential in metabolic diseases.

Quantitative Performance Comparison

The following table summarizes the key performance indicators of this compound and other selected metabolic modulators based on available preclinical and clinical data.

Modulator Target/Mechanism of Action Key Effects Administration Route Quantitative Data Highlights Citations
This compound ERRα, ERRβ, ERRγ AgonistExercise mimetic, increases mitochondrial biogenesis, enhances fatty acid oxidation, reduces fat mass, improves insulin sensitivity.OralIn diet-induced obese mice, 50 mg/kg/day increased fatty acid oxidation by 40% and reduced fat mass by 20%. Mice treated for 28 days lost approximately 12% of their body weight.[2]
GW501516 (Cardarine) PPARδ AgonistIncreases fatty acid metabolism, enhances endurance, protects against diet-induced obesity.OralIn mice, treatment nearly doubled running distance. A phase 1 clinical trial showed a 20% reduction in hepatic fat content with 10 mg/day for 2 weeks.
MOTS-c Mitochondrial-Derived Peptide, activates AMPKImproves insulin sensitivity, protects against diet-induced obesity, enhances physical performance.InjectionPreclinical studies in mice show it can prevent and reverse diet-induced obesity and insulin resistance.
Tesamorelin GHRH AnalogReduces visceral adipose tissue (VAT), improves lipid profiles, increases IGF-1.InjectionIn HIV patients with lipodystrophy, 26 weeks of treatment decreased VAT by 15.2%, and 12 months of treatment showed an 18% reduction.
AOD-9604 Fragment of Human Growth HormoneStimulates lipolysis (fat breakdown).Oral, InjectionA 12-week clinical trial showed an average weight loss of 2.8 kg with a 1 mg/day dose, compared to 0.8 kg with placebo. However, a later 24-week trial showed insignificant efficacy.
Urolithin A Gut Microbiome MetaboliteEnhances mitochondrial function through mitophagy.OralA clinical trial in older adults showed a 12% improvement in muscle strength after four months of daily intake.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these metabolic modulators.

In Vivo Assessment of Endurance Capacity (Treadmill Test)
  • Animal Model: C57BL/6J mice are commonly used.

  • Acclimation: Mice are acclimated to the treadmill for several days before the experiment, with short running sessions at a low speed.

  • Drug Administration: this compound or the comparator compound is administered at the specified dose and route (e.g., oral gavage, intraperitoneal injection) at a set time before the test. A vehicle control group receives the same volume of the vehicle solution.

  • Treadmill Protocol: A common protocol involves a starting speed of 10 m/min, with a gradual increase in speed (e.g., 2 m/min every 2 minutes) until the mice reach exhaustion. Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle encouragement.

  • Data Collection: The total running distance and duration are recorded for each mouse.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the treated and control groups.

Assessment of Mitochondrial Biogenesis (MitoTracker Staining)
  • Cell Culture: C2C12 myoblasts are a suitable cell line for these studies. Cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with this compound or the comparator compound at various concentrations for a specified duration (e.g., 24 hours). A vehicle-treated control is included.

  • Staining: After treatment, the culture medium is removed, and the cells are incubated with MitoTracker Red CMXRos (a fluorescent dye that stains mitochondria in live cells) at a final concentration of 100-200 nM for 15-30 minutes at 37°C.

  • Imaging: Cells are washed with fresh medium and imaged using a fluorescence microscope.

  • Quantification: The fluorescence intensity is quantified using image analysis software (e.g., ImageJ) to determine the relative mitochondrial content in treated versus control cells.

Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
  • Cell Culture: C2C12 myotubes (differentiated myoblasts) are often used.

  • Treatment: Myotubes are treated with the metabolic modulator of interest for a defined period.

  • Assay Preparation: On the day of the assay, the culture medium is replaced with a substrate-limited medium. The cells are then placed in a Seahorse XF Analyzer.

  • Oxygen Consumption Rate (OCR) Measurement: The OCR is measured in real-time. A long-chain fatty acid (e.g., palmitate conjugated to BSA) is injected into the wells, and the subsequent increase in OCR is measured. This increase is indicative of fatty acid oxidation.

  • Data Analysis: The rate of fatty acid oxidation is calculated from the change in OCR after the addition of the fatty acid substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these modulators is essential for a clear understanding of their mechanisms. The following diagrams were generated using Graphviz (DOT language).

Slu_PP_332_Signaling_Pathway Slu_PP_332 This compound ERRa ERRα Slu_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis induces FAO_Genes Fatty Acid Oxidation Genes PGC1a->FAO_Genes induces Glucose_Metabolism_Genes Glucose Metabolism Genes (e.g., GLUT4) PGC1a->Glucose_Metabolism_Genes induces Increased_Mitochondria Increased Mitochondrial Density Mitochondrial_Biogenesis->Increased_Mitochondria Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO Improved_Glucose_Uptake Improved Glucose Uptake Glucose_Metabolism_Genes->Improved_Glucose_Uptake

Caption: this compound signaling pathway.

Experimental_Workflow_Endurance Start Start: Animal Acclimation Grouping Group Allocation (Vehicle vs. Treatment) Start->Grouping Dosing Drug Administration Grouping->Dosing Treadmill Treadmill Endurance Test Dosing->Treadmill Data_Collection Record Distance & Time Treadmill->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Comparative Results Analysis->End

Caption: In vivo endurance experimental workflow.

Metabolic_Modulator_Comparison Modulators Metabolic Modulator Target Pathway Slu_PP_332 This compound ERRα/PGC-1α GW501516 GW501516 PPARδ MOTS_c MOTS-c AMPK Tesamorelin Tesamorelin GHRH Receptor Urolithin_A Urolithin A Mitophagy Metabolic_Outcomes Primary Metabolic Outcomes Slu_PP_332->Metabolic_Outcomes GW501516->Metabolic_Outcomes MOTS_c->Metabolic_Outcomes Tesamorelin->Metabolic_Outcomes Urolithin_A->Metabolic_Outcomes Fat_Loss Fat Loss Metabolic_Outcomes->Fat_Loss Endurance Endurance Metabolic_Outcomes->Endurance Mitochondrial_Health Mitochondrial Health Metabolic_Outcomes->Mitochondrial_Health

Caption: Logical relationship of metabolic modulators.

References

Safety Operating Guide

Proper Disposal Procedures for Slu-PP-332

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of Slu-PP-332, a compound not classified as a hazardous substance.[1][2][3] Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling of this compound Waste

Proper handling from the point of generation is critical. The following steps outline the immediate procedures for managing this compound waste during and after experimental use.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is essential to be equipped with the appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Safety Goggles: To protect the eyes from potential splashes.[2]

  • Lab Coat: To protect clothing and skin.

Waste Segregation and Containment
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) should be placed in a designated, leak-proof waste container.[2] This container should be clearly labeled as "Non-Hazardous Chemical Waste: this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Given its limited solubility in aqueous solutions, care should be taken to avoid precipitation. Do not dispose of this compound solutions down the drain.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Spill Cleanup

In the event of a spill, follow these procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as diatomite or universal binders to contain and absorb the substance.

  • Collect the Waste: Carefully collect the absorbent material and any contaminated solids and place them into the designated this compound waste container.

  • Decontaminate Surfaces: Clean the affected area with alcohol or a suitable laboratory detergent.

Final Disposal Protocol

Once the waste container is full, it must be prepared for final disposal according to institutional and local regulations.

Step-by-Step Final Disposal Procedure
  • Seal the Container: Securely close the lid of the waste container.

  • Proper Labeling: Ensure the container is clearly labeled with its contents ("Non-Hazardous Waste: this compound") and the date it was sealed.

  • Storage: Store the sealed container in a designated and secure waste storage area away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the waste container with your institution's EHS office or equivalent department. They will manage the final disposal in accordance with regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Immediate Containment cluster_2 Final Disposal Preparation A Experiment using this compound is complete B Identify this compound contaminated materials (solids and liquids) A->B C Is the waste solid or liquid? B->C D Place in designated 'Non-Hazardous This compound Solid Waste' container C->D Solid E Place in designated 'Non-Hazardous This compound Liquid Waste' container C->E Liquid F Is the waste container full? D->F E->F G Continue to collect waste F->G No H Securely seal the container F->H Yes G->C I Label container with contents and date H->I J Store in designated waste area I->J K Contact Environmental Health & Safety (EHS) for pickup and final disposal J->K

Fig 1. Disposal workflow for this compound waste.

References

Essential Safety and Operational Protocols for Handling Slu-PP-332

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal procedures for the novel synthetic pan-Estrogen Related Receptor (ERR) agonist, Slu-PP-332. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes. This compound is a valuable research tool for investigating metabolic pathways, mitochondrial function, and cellular responses mimicking aerobic exercise.[1] As a research compound, it is not approved for human or veterinary use and should be handled with appropriate caution.[2]

Personal Protective Equipment (PPE) and Safe Handling

Given that this compound is a research chemical with a developing safety profile, it should be treated as a hazardous substance.[2] The following personal protective equipment is mandatory when handling this compound in lyophilized powder or solution form:

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Given the use of solvents like DMSO for reconstitution, check for glove compatibility.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from accidental spills.
Respiratory Protection Fume HoodAll handling of the lyophilized powder and volatile solvents should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plans: Reconstitution and Storage

This compound is a hydrophobic compound and does not readily dissolve in aqueous solutions like bacteriostatic water.[3] Therefore, specific solvents are required for its reconstitution.

Reconstitution Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[2]

  • Preparation: Bring the vial of lyophilized this compound and the DMSO to room temperature before use.

  • Dissolution: In a sterile environment, add the required volume of DMSO to the vial to achieve the desired stock concentration. Gently swirl the vial to ensure the powder is completely dissolved.

  • Aqueous Dilution (if necessary): For cell culture experiments, the DMSO stock solution can be further diluted in the appropriate cell culture medium to the final working concentration.

Storage of this compound:

FormStorage TemperatureDuration
Lyophilized Powder -20°CLong-term
Reconstituted in DMSO -20°CUp to 6 months

Disposal Plan

Dispose of all this compound waste, including empty vials, used pipette tips, and contaminated materials, in accordance with your institution's Environmental Health and Safety (EHS) guidelines for chemical waste. Do not dispose of this compound down the drain or in regular laboratory trash.

Experimental Protocols

In Vitro Study: Analysis of ERR Target Gene Expression in C2C12 Myoblasts

This protocol outlines the steps to investigate the effect of this compound on the expression of Estrogen-Related Receptor (ERR) target genes in a skeletal muscle cell line.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (reconstituted in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pdk4) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare working solutions of this compound in the cell culture medium. A dose-response experiment is recommended (e.g., 0, 1, 5, 10 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound treated groups compared to the vehicle control.

In Vivo Study: Assessment of Metabolic Effects in Mice

This protocol describes a general procedure for administering this compound to mice to evaluate its effects on metabolic parameters. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle solution (e.g., 12% DMSO, 15% Cremophor in PBS)

  • Sterile syringes and needles (27-30 gauge)

  • Equipment for metabolic measurements (e.g., metabolic cages, glucose meter)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Compound Preparation: Prepare the dosing solution of this compound in the vehicle. A common dose used in studies is 50 mg/kg, administered twice daily.

  • Administration: Administer this compound or the vehicle control to the mice via intraperitoneal (IP) injection.

  • Metabolic Monitoring: House the mice in metabolic cages to monitor parameters such as food and water intake, oxygen consumption (VO2), and carbon dioxide production (VCO2).

  • Blood Glucose Measurement: Measure blood glucose levels at specified time points throughout the study.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for further analysis (e.g., gene expression, protein analysis, histology).

Quantitative Data Summary

ParameterValueOrganism/SystemReference
EC50 for ERRα 98 nMHEK293 cells
EC50 for ERRβ 230 nMHEK293 cells
EC50 for ERRγ 430 nMHEK293 cells
Effective In Vivo Dose 50 mg/kg (twice daily, IP)Mice
In Vitro Concentration for Gene Expression 10 µMC2C12 myoblasts

Mandatory Visualizations

slu_pp_332_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRα_inactive ERRα (inactive) This compound->ERRα_inactive Binds to ERRα_active ERRα (active) ERRα_inactive->ERRα_active Conformational Change PGC-1α PGC-1α ERRα_active->PGC-1α Recruits ERRα_PGC-1α_complex ERRα/PGC-1α Complex DNA Estrogen-Related Response Element (ERRE) ERRα_PGC-1α_complex->DNA Binds to Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Metabolic_Genes Increased Expression of Metabolic Genes (e.g., Pdk4) mRNA->Metabolic_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation

Caption: this compound signaling pathway as an ERRα agonist.

in_vitro_workflow Start Start Cell_Culture 1. Culture C2C12 Myoblasts Start->Cell_Culture Cell_Seeding 2. Seed Cells in 6-well Plates Cell_Culture->Cell_Seeding Treatment 3. Treat with this compound (or Vehicle Control) Cell_Seeding->Treatment RNA_Extraction 4. Extract Total RNA Treatment->RNA_Extraction cDNA_Synthesis 5. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 6. Perform qPCR cDNA_Synthesis->qPCR Data_Analysis 7. Analyze Gene Expression (ΔΔCt Method) qPCR->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Experimental Workflow for this compound.

in_vivo_workflow Start Start Acclimation 1. Acclimate Mice Start->Acclimation Compound_Prep 2. Prepare this compound Dosing Solution Acclimation->Compound_Prep Administration 3. Administer this compound (or Vehicle) via IP Injection Compound_Prep->Administration Monitoring 4. Monitor Metabolic Parameters (e.g., in Metabolic Cages) Administration->Monitoring Measurements 5. Measure Blood Glucose Administration->Measurements Tissue_Collection 6. Euthanize and Collect Tissues Monitoring->Tissue_Collection Measurements->Tissue_Collection Analysis 7. Analyze Tissues (e.g., Gene/Protein Expression) Tissue_Collection->Analysis End End Analysis->End

Caption: In Vivo Experimental Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.